N-Fmoc-Freidinger's lactam
Description
BenchChem offers high-quality N-Fmoc-Freidinger's lactam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-Freidinger's lactam including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
957507-85-6 |
|---|---|
Molecular Formula |
C24H26N2O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H26N2O5/c1-14(2)21(23(28)29)26-12-11-20(22(26)27)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,30)(H,28,29) |
InChI Key |
PEMHOAIHPQJNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
N-Fmoc-Freidinger's lactam chemical structure and properties
Structural Architecture, Synthesis, and Application in Peptidomimetics[1]
Executive Summary
N-Fmoc-Freidinger’s Lactam (typically (3S)-3-(Fmoc-amino)-2-oxo-1-pyrrolidineacetic acid) is a conformationally constrained dipeptide surrogate used in advanced drug discovery.[1] By locking the peptide backbone into a specific geometry, it stabilizes secondary structures—most notably Type II'
This guide details the physicochemical properties, synthetic pathways, and solid-phase peptide synthesis (SPPS) protocols for integrating this scaffold into therapeutic candidates.[1]
Structural Architecture & Stereochemistry
The core of Freidinger's lactam is a
Chemical Identity[1][2][3][4]
-
IUPAC Name: (S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino-2-oxo-1-pyrrolidineacetic acid[1]
-
CAS Registry: 957507-85-6 (Generic for the Fmoc-derivative class)[1][5]
-
Molecular Formula:
[1] -
Molecular Weight: ~394.42 g/mol [1]
Conformational Utility
The lactam ring forces the amide bond into a trans conformation. In a peptide sequence, this scaffold mimics the
-
Constraint Mechanism: The covalent linkage between the nitrogen of residue
and the -carbon of residue creates the 5-membered ring.[1] -
Stereochemistry: The (S)-configuration at the C3 position is critical for mimicking natural L-amino acid turns.[1]
Mechanism of Action: -Turn Mimicry
The following diagram illustrates how Freidinger's Lactam constrains the peptide backbone compared to a flexible linear peptide.
Figure 1: Mechanistic comparison of linear peptides vs. Freidinger's Lactam in receptor binding.[1]
Synthetic Methodology
The synthesis of the Fmoc-protected building block typically proceeds from L-Methionine or Glutamic acid.[1] The Methionine route (originally described by Freidinger, 1982) remains a standard for generating the core lactam.
Protocol: Methionine Cyclization Route
This pathway ensures the retention of chirality at the
-
Alkylation: L-Methionine is alkylated (e.g., with methyl iodide) to form the sulfonium salt.[1]
-
Cyclization: Under basic conditions, the sulfonium salt undergoes intramolecular displacement by the amide nitrogen to form the lactam ring.
-
Protection: The resulting free amine is protected with Fmoc-OSu or Fmoc-Cl to yield the SPPS-ready building block.[1]
Critical Consideration: Modern microwave-assisted synthesis using iodo-derivatives of amino acids has shown improved yields and reduced racemization risks compared to classic thermal cyclization.[1]
Solid-Phase Peptide Synthesis (SPPS) Integration[1]
Incorporating N-Fmoc-Freidinger's lactam into a peptide chain requires modified protocols due to the steric bulk of the lactam ring and the secondary amine nature of the ring nitrogen (though the coupling to the lactam uses its carboxylic acid tail, coupling onto the lactam involves the exocyclic amine).[1]
Experimental Workflow
The following protocol assumes a standard Rink Amide or Wang resin.
Reagents:
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/HCTU due to higher reactivity.[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (Dimethylformamide), anhydrous.[1]
Step-by-Step Protocol:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection (Previous AA): Treat with 20% Piperidine in DMF (
min).[1][6] Wash with DMF ( ).[1][6] -
Coupling of Freidinger's Lactam:
-
Dissolve Fmoc-Freidinger's Lactam (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF.[1]
-
Pre-activation: Allow to activate for 2 minutes.
-
Reaction: Add to resin.[6][7][8] Shake for 2 to 4 hours (longer than standard AA).
-
Validation: Perform Kaiser Test . If blue (positive), re-couple using fresh reagents.[1]
-
-
Fmoc Removal (Lactam): Treat with 20% Piperidine/DMF. Note: The exocyclic carbamate is standard, but steric hindrance may require slightly longer deprotection times (
min). -
Elongation: Couple the next amino acid.
-
Warning: The amine on the lactam is a primary amine (on the C3 position) but is sterically crowded. Use HOAt as an additive to prevent racemization and improve kinetics.
-
Figure 2: SPPS workflow for coupling sterically hindered lactam building blocks.
Physicochemical Properties[1][9]
The following data summarizes the stability and solubility profile of the N-Fmoc-Freidinger's lactam building block.
| Property | Description | Implications for Research |
| Solubility | Soluble in DMF, DMSO, NMP.[1] Sparingly soluble in DCM. Insoluble in water. | Use DMF or NMP for SPPS coupling reactions. |
| Hydrolytic Stability | High (5-membered ring).[1] | Stable under standard TFA cleavage conditions (95% TFA).[1] |
| Chiral Stability | Susceptible to racemization during activation if over-heated. | Avoid microwave heating >50°C during the coupling of the lactam itself. |
| Storage | 2-8°C, Desiccated. | Moisture sensitive; Fmoc group can degrade slowly if wet. |
| pKa (Carboxyl) | ~3.5 - 4.0 | Standard activation methods apply.[1] |
References
-
Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog.[1][9] Science.[1] Link
-
Freidinger, R. M., et al. (1982).[10] Synthesis of 9-fluorenylmethyloxycarbonyl-protected lactam-bridged dipeptides for use in solid-phase peptide synthesis. Journal of Organic Chemistry. Link[1]
-
Jamieson, A. G., et al. (2009). Peptide scanning for antimicrobial activity using a library of Freidinger lactam-based peptidomimetics.[1] Chemical Biology & Drug Design.[1][11] Link
-
BenchChem. (2025).[1][8] A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Insights for β-Lactam Antibiotics [biomolther.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-FMOC-FREIDINGER'S LACTAM | 957507-85-6 [chemicalbook.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS 145484-45-3 N-Fmoc-Freidinger's lactam specifications
Technical Guide: CAS 145484-45-3 (N-Fmoc-Freidinger’s Lactam)
Part 1: Executive Summary & Core Directive
Subject: CAS 145484-45-3
Common Name: Fmoc-Freidinger’s Lactam (Leucine-Analog Dipeptide Isostere)
Chemical Nomenclature: (3S)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-(1-carboxy-3-methylbutyl)-2-pyrrolidinone
Classification: Conformationally Constrained Peptidomimetic /
Editorial Scope:
This guide serves as a definitive technical manual for the application of CAS 145484-45-3 in drug discovery. Unlike generic reagents, this molecule is a dipeptide isostere . It does not merely replace a single amino acid; it replaces a two-residue segment (typically Xxx-Leu) to lock the peptide backbone into a specific secondary structure, most commonly a Type II
Part 2: Technical Specifications & Characterization
To ensure reproducibility in structure-activity relationship (SAR) studies, the starting material must meet the following rigorous specifications.
Physicochemical Data Sheet
| Parameter | Specification | Technical Note |
| CAS Number | 145484-45-3 | Unique identifier for the Leucine-variant lactam. |
| Molecular Formula | Includes the Fmoc protecting group and isobutyl side chain. | |
| Molecular Weight | 436.5 g/mol | Essential for calculating millimolar equivalents in SPPS. |
| Purity (HPLC) | Impurities often include the uncyclized linear precursor or diastereomers. | |
| Chirality | Mimics L-Amino Acid stereochemistry at both centers. | |
| Solubility | DMF, NMP, DMSO | Sparingly soluble in DCM; avoid for stock solutions. |
| Appearance | White to off-white powder | Yellowing indicates potential Fmoc cleavage or oxidation. |
Structural Integrity Verification
Before introducing this building block into a synthesis campaign, validate the lot using LC-MS .
-
Expected Mass:
Da; Da. -
Critical Contaminant: Check for the loss of the Fmoc group (mass -222) which renders the monomer unstable and reactive.
Part 3: Structural Biology & Mechanism of Action[1]
The primary utility of CAS 145484-45-3 lies in its ability to overcome the "entropic penalty" of receptor binding.
The Freidinger Constraint
In a linear peptide, the backbone torsion angles (
-
Mechanism: This lactam bridges the nitrogen of residue
(the Leucine mimic) to the -carbon of residue (the ring). -
Result: It covalently locks the
angle of the first residue and severely restricts the angle of the second residue. -
Outcome: This pre-organizes the peptide into a bioactive Type II
-turn conformation, significantly increasing affinity and metabolic stability against proteases.
Visualization: Entropic Optimization Pathway
Figure 1: The thermodynamic logic of Freidinger lactams. By chemically locking the conformation (blue), the entropic cost of binding is paid during synthesis rather than during the binding event, enhancing potency.
Part 4: Experimental Protocols (SPPS)
Integrating CAS 145484-45-3 into a peptide sequence requires modified protocols due to its steric bulk and the nature of the secondary amine formed upon deprotection.
Pre-Synthesis Considerations
-
Positioning: This block replaces two amino acids (e.g., Gly-Leu or Ala-Leu). Ensure your sequence design accounts for this frame shift.
-
Resin Choice: Low loading resins (0.2 – 0.4 mmol/g) such as 2-Chlorotrityl Chloride (2-CTC) or Rink Amide MBHA are recommended to reduce inter-chain aggregation, which is exacerbated by rigid turns.
Step-by-Step Coupling Protocol
Step 1: Preparation of the Lactam Block
-
Dissolve 3.0 equivalents (relative to resin loading) of CAS 145484-45-3 in anhydrous DMF .
-
Add 2.9 equivalents of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Note: Do not use HBTU/TBTU; the extra reactivity of HATU is required for this hindered acid.
-
Add 6.0 equivalents of DIEA (Diisopropylethylamine).
-
Pre-activate for exactly 2 minutes. Warning: Longer activation may lead to racemization at the chiral centers.
Step 2: Coupling to Resin
-
Add the activated mixture to the resin-bound peptide (free amine).
-
Agitate (shake, do not stir) for 2 to 4 hours at room temperature.
-
Monitoring: Standard Kaiser test may be ambiguous due to the bulk. Use the Chloranil test or micro-cleavage LC-MS to confirm coupling efficiency.
Step 3: Fmoc Deprotection (The Critical Step)
-
Wash resin
with DMF.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Treat with 20% Piperidine in DMF containing 0.1M HOBt .
-
Why HOBt? It suppresses aspartimide formation and racemization, which are risks adjacent to rigid turns.
-
-
Perform two cycles: 5 minutes, then 10 minutes.
Step 4: Elongation (Coupling the Next Residue)
-
The Challenge: The amine exposed on the lactam ring (position 3) is a primary amine, but it is sterically crowded by the ring structure.
-
Protocol: Use HOAt/HATU chemistry again for the next amino acid coupling. Double coupling (2 x 1 hour) is strongly advised to ensure complete reaction on the rigidified N-terminus.
SPPS Workflow Diagram
Figure 2: Optimized SPPS workflow for N-Fmoc-Freidinger's Lactam. Note the mandatory QC checkpoint and double-coupling requirement for the subsequent residue.
Part 5: Quality Control & Troubleshooting
Common Failure Mode: Incomplete Coupling Due to the rigidity of the lactam, the coupling rate is slower than standard amino acids. If the Chloranil test remains positive (blue particles) after 4 hours:
-
Drain the vessel.
-
Re-dissolve fresh reagents (1.5 eq) in NMP (N-Methyl-2-pyrrolidone) instead of DMF. NMP swells the resin better, improving access to difficult sites.
-
Perform a "hot coupling" at 50°C for 1 hour (Microwave assisted if available, max 25W).
Racemization Check:
Post-cleavage, analyze the peptide on a C18 column using a slow gradient (0.5% B/min). The presence of a "shoulder" peak or a split peak usually indicates racemization at the Leucine-analog
References
-
Freidinger, R. M., et al. (1982). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[1] The Journal of Organic Chemistry, 47(1), 104-109. Link
-
Ball, J. B., & Alewood, P. F. (1990).[2] "Conformational constraints: nonpeptide beta-turn mimics." Journal of Molecular Recognition, 3(2), 55-64.[2] Link
-
Perdih, A., & Kikelj, D. (2006).[3] "The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics." Current Medicinal Chemistry, 13(13), 1525-1556.[3] Link
-
Guidechem. (n.d.). "CAS 145484-45-3 Chemical Properties." Guidechem Database. Link
-
PubChem. (n.d.). "Freidinger Lactam Substructure Search." National Library of Medicine. Link
Disclaimer: This guide is for research purposes only. CAS 145484-45-3 is a potent bioactive mimetic; all synthesis should be conducted in a fume hood with appropriate PPE.
Sources
The Freidinger-Veber Lactam: Engineering the Bioactive Turn
The following technical guide details the history, development, and synthetic utility of Freidinger-Veber lactams.
A Technical Guide to Conformationally Constrained Peptidomimetics
Executive Summary
The development of Freidinger-Veber lactams represents a watershed moment in medicinal chemistry, marking the transition from native peptide exploration to rational peptidomimetic design . Originating from the Merck Research Laboratories in the late 1970s and early 1980s, these scaffolds—specifically
By covalently locking the
Historical Genesis: The Merck Peptidomimetic Program
The invention of the Freidinger lactam was not an isolated event but the culmination of a strategic initiative led by Daniel F. Veber and Roger M. Freidinger to overcome the poor pharmacokinetic properties of native peptides.
The Somatostatin Precedent (The Veber Era)
Before the lactam, Daniel Veber revolutionized peptide chemistry with his work on Somatostatin . Native somatostatin is a 14-residue flexible peptide with a short half-life (<3 minutes).
-
The Insight: Veber hypothesized that the "bioactive conformation" was a specific
-turn involving residues Phe -Trp -Lys -Thr . -
The Breakthrough: He synthesized a cyclic hexapeptide (L-363,301) that stripped away 8 amino acids but retained the turn, resulting in a super-agonist with higher potency and metabolic stability.
-
The Limitation: While cyclic peptides reduced flexibility, they were still susceptible to some enzymatic degradation and lacked oral bioavailability.
The Freidinger Solution (The Lactam Scaffold)
Building on Veber’s "active turn" hypothesis, Roger Freidinger sought a way to freeze a specific dipeptide junction into the bioactive turn geometry without needing macrocyclization.
-
The Innovation (1980): Freidinger introduced the
-amino- -lactam (Agl) .[1] By cyclizing the side chain of a residue (originally Methionine) back onto its own amide nitrogen, he created a 5-membered ring that bridged the and positions. -
The Result: This modification locked the backbone dihedral angle
to approximately -125° and to -75°, forcing the peptide into a permanent Type II -turn mimic.
Structural Mechanics & Logic
The potency of Freidinger-Veber lactams stems from their ability to reduce the entropic penalty of binding.
The Entropic Advantage
A flexible linear peptide exists in an ensemble of thousands of conformations. Binding to a receptor requires the peptide to "fold" into the active shape, a process that costs entropy (
-
Lactam Effect: The Freidinger lactam pre-organizes the molecule into the bioactive shape. Since the molecule is already "folded," the entropic cost of binding is near zero, leading to a significant increase in binding affinity (
).
Ramachandran Restriction
The lactam ring restricts rotation around the
-
Agl Constraint: The 5-membered lactam ring restricts the
angle of the residue to the range of -120° to -140° . -
Outcome: This specific range is characteristic of the
residue in a Type II -turn, making Agl an ideal replacement for residues like Glycine or D-amino acids at the turn position.
Figure 1: Thermodynamic logic of Freidinger Lactams. The lactam scaffold bypasses the high-entropy folding step required for linear peptides.
Experimental Protocol: Synthesis of the Freidinger Lactam
The classic synthesis, described by Freidinger in Science (1980) and J. Org. Chem (1982), utilizes the cyclization of a Methionine sulfonium salt. This method remains the most historically significant and chemically instructive route.
Core Methodology: Intramolecular Displacement
Objective: Synthesize the protected Agl dipeptide Boc-Agl-Ala-OMe .
Reagents:
-
Boc-Met-Ala-OMe (Starting Dipeptide)
-
Methyl Iodide (MeI)
-
Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Protocol:
-
S-Alkylation (Sulfonium Formation):
-
Dissolve Boc-Met-Ala-OMe (1.0 eq) in methyl iodide (excess, acts as solvent/reagent).
-
Stir at room temperature for 24-48 hours.
-
Mechanism:[2][3][4][5] The sulfur atom attacks the methyl iodide, forming the positively charged S-methyl methionine sulfonium salt .
-
Evaporate excess MeI to yield the sulfonium salt as a solid or thick oil.
-
-
Cyclization (Lactamization):
-
Dissolve the sulfonium salt in dry DMF (0.1 M concentration).
-
Cool the solution to 0°C under nitrogen atmosphere.
-
Add NaH (1.1 eq) carefully.
-
Mechanism:[2][3][4][5] The base deprotonates the amide nitrogen of the Methionine residue. The resulting nitrogen anion performs an intramolecular
attack on the -carbon of the side chain, displacing dimethyl sulfide ( ) as a leaving group. -
Caution: This releases dimethyl sulfide (strong stench). Use a fume hood.
-
-
Workup & Purification:
-
Stir for 2-4 hours, allowing the reaction to warm to room temperature.
-
Quench with weak acid (e.g., 5% citric acid).
-
Extract with Ethyl Acetate. Wash with water and brine to remove DMF.
-
Purify via silica gel chromatography (Hexanes/EtOAc).
-
Yield: Typically 60-80% of the Boc-Agl-Ala-OMe .
-
Figure 2: The "Freidinger Cyclization." Conversion of Methionine to Agl via a sulfonium intermediate.
Case Study: LHRH Agonists
The validation of this technology was demonstrated using Luteinizing Hormone-Releasing Hormone (LHRH).
-
Native LHRH Sequence: pGlu-His-Trp-Ser-Tyr-Gly -Leu -Arg-Pro-Gly-NH2
-
Hypothesis: The Gly
-Leu bond forms a -turn in the bioactive conformation. -
Experimental Design: Freidinger replaced the Gly
-Leu dipeptide with the Agl-containing lactam.
Comparative Data
| Compound | Sequence Modification | Relative Potency (In Vitro) | Interpretation |
| Native LHRH | None | 1.0 | Baseline activity. |
| [D-Ala | D-Ala at pos 6 | 4.0 | D-amino acids stabilize turns. |
| Freidinger Lactam | Cyclo(Gly | 9.0 | Lactam constraint > D-amino acid. |
Analysis: The lactam analog was nearly 10-fold more potent than the native hormone. This proved that the "bioactive conformation" of LHRH indeed involved a Type II'
Modern Applications & Evolution
While the original methionine route is classic, the field has evolved.
-
Stereoselective Synthesis: Modern methods use chiral oxaziridines or Ring-Closing Metathesis (RCM) to synthesize Agl residues with specific side-chain stereochemistry, avoiding the racemization risks of early methods.
-
HIV Protease Inhibitors: The concept of the "transition state mimic" in HIV drugs (like Indinavir) draws lineage from the conformational restriction principles established by Freidinger and Veber.
-
Macrocyclization: Today, "Freidinger lactams" are often embedded within larger macrocycles (stapled peptides) to fix local geometry while the macrocycle fixes global geometry.
References
-
Freidinger, R. M., Veber, D. F., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[1][6] Science, 210(4470), 656-658.[1][6]
-
Veber, D. F., et al. (1978). "Conformationally restricted bicyclic analogs of somatostatin."[2] Proceedings of the National Academy of Sciences, 75(6), 2636-2640.[2]
-
Freidinger, R. M. (2003). "Design and synthesis of novel bioactive peptides and peptidomimetics."[7] Journal of Medicinal Chemistry, 46(26), 5553-5566.
-
Perdih, A., & Kikelj, D. (2006). "The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics."[7] Current Medicinal Chemistry, 13(13), 1525-1556.[7]
-
Jamieson, A. G., et al. (2013). "Peptide scanning for studying structure-activity relationships in drug discovery." Chemical Biology & Drug Design, 81(1), 148-165.
Sources
- 1. sciforum.net [sciforum.net]
- 2. Conformationally restricted bicyclic analogs of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin: historical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ringbio.com [ringbio.com]
- 5. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Gly-Val Lactam Dipeptide Isostere: A Technical Guide to a Conformationally Constrained Peptidomimetic Core
Foreword: The Imperative for Structural Pre-organization in Peptide Drug Design
In the landscape of modern drug discovery, peptides represent a class of therapeutics with remarkable specificity and potency. However, their inherent conformational flexibility often leads to diminished receptor affinity, susceptibility to enzymatic degradation, and poor oral bioavailability. The strategic introduction of conformational constraints is a cornerstone of peptidomimetic design, aiming to pre-organize the peptide into a bioactive conformation, thereby mitigating these liabilities. This guide provides an in-depth technical exploration of a specific and highly valuable peptidomimetic building block: the Fmoc-Gly-Val lactam dipeptide isostere. By replacing the native, flexible Gly-Val dipeptide unit with a rigidified lactam-containing scaffold, researchers can lock in a desired backbone geometry, paving the way for the development of more potent and stable peptide-based therapeutics.
The Gly-Val Motif: A Common Structural Element with Inherent Flexibility
The Gly-Val dipeptide sequence is prevalent in a multitude of bioactive peptides and protein loops. Glycine, with its lack of a side chain, confers a high degree of conformational freedom, while the bulky, hydrophobic side chain of valine plays a crucial role in molecular recognition. This inherent flexibility of the Gly-Val unit, however, can be a double-edged sword. While allowing for induced fit at a receptor, it also presents a significant entropic penalty upon binding.
The Lactam Bridge: A Proven Strategy for Conformational Rigidity
The introduction of a lactam bridge, an intramolecular cyclic amide bond, is a well-established and effective method for restricting the conformational freedom of the peptide backbone. This covalent linkage can be engineered to favor specific secondary structures, such as β-turns or helical conformations, which are often critical for biological activity. The size of the lactam ring (e.g., γ-lactam, δ-lactam) dictates the resulting dihedral angles and, consequently, the overall topography of the dipeptide isostere.
Synthesis of the Fmoc-Gly-Val Lactam Dipeptide Isostere: A Step-by-Step Protocol
The synthesis of the Fmoc-Gly-Val lactam dipeptide isostere is a multi-step process that can be accomplished using established solid-phase peptide synthesis (SPPS) techniques. The following protocol outlines a representative synthetic route.
Experimental Protocol: Solid-Phase Synthesis of Fmoc-Gly-Val Lactam Isostere
Materials:
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Val-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Reagents for lactam formation (e.g., PyBOP, HOBt, DIPEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Valine): Couple Fmoc-Val-OH to the deprotected resin using DIC and OxymaPure in DMF. The completion of the coupling can be monitored by a Kaiser test.
-
Fmoc Deprotection: Remove the Fmoc group from the newly coupled valine residue as described in step 2.
-
Coupling of the Lactam Precursor: Couple a suitably protected precursor for the glycine component that will facilitate lactamization. For a γ-lactam, this could be Fmoc-L-2-amino-4-pentenoic acid.
-
Side Chain Deprotection and Cyclization: Selectively deprotect the side chains that will form the lactam bridge and perform the on-resin cyclization. This is typically achieved using a suitable coupling reagent like PyBOP in the presence of a base such as DIPEA.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the dipeptide isostere.
-
Cleavage and Global Deprotection: Cleave the dipeptide isostere from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail, typically a mixture of TFA, TIS, and water.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Physicochemical and Structural Properties
The introduction of the lactam bridge imparts distinct physicochemical and structural properties to the Gly-Val dipeptide isostere.
| Property | Description |
| Molecular Weight | Dependent on the specific lactam ring size and protecting groups. |
| Solubility | Generally soluble in organic solvents like DMF and DMSO. Solubility in aqueous solutions can be modulated by the presence of ionizable groups. |
| Conformational Rigidity | The lactam bridge significantly reduces the number of accessible conformations compared to the linear dipeptide. |
| Dihedral Angles (Φ, Ψ) | The Φ and Ψ angles are constrained to a narrow range of values, predisposing the isostere to a specific secondary structure. |
| Hydrogen Bonding | The lactam carbonyl can act as a hydrogen bond acceptor, influencing intramolecular and intermolecular interactions. |
Conformational Analysis: Insights from Spectroscopy and Computational Modeling
The precise three-dimensional structure of the Fmoc-Gly-Val lactam dipeptide isostere can be elucidated through a combination of experimental and computational techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the covalent structure and the local chemical environment of each atom. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, which are crucial for determining the preferred conformation in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the presence of key functional groups, such as the amide carbonyls of the peptide backbone and the lactam ring.
-
X-ray Crystallography: When a single crystal of the dipeptide isostere can be obtained, X-ray crystallography provides an atomic-resolution picture of its solid-state conformation.
-
Computational Modeling: Molecular dynamics simulations and quantum mechanics calculations can be used to explore the conformational landscape of the isostere and to predict its most stable structures.
Applications in Drug Discovery and Development
The Fmoc-Gly-Val lactam dipeptide isostere is a versatile building block for the design of potent and selective peptidomimetics targeting a wide range of biological systems.
Enhancing Receptor Binding Affinity
By pre-organizing the peptide backbone into a bioactive conformation, the lactam isostere can significantly enhance the binding affinity of a peptide ligand for its receptor. This is due to the reduction in the entropic penalty associated with the conformational restriction of a flexible ligand upon binding.
Improving Enzymatic Stability
The native peptide bond is susceptible to cleavage by proteases. The introduction of the lactam bridge can sterically hinder the approach of proteases, thereby increasing the metabolic stability of the peptide.
Modulating Signaling Pathways
The precise three-dimensional structure of a peptide ligand is critical for its ability to activate or inhibit a specific signaling pathway. By using the Fmoc-Gly-Val lactam dipeptide isostere to control the peptide's conformation, it is possible to fine-tune its functional activity.
Caption: Modulation of a G-protein coupled receptor (GPCR) signaling pathway by a peptidomimetic containing the Fmoc-Gly-Val lactam isostere.
Conclusion: A Powerful Tool for Rational Drug Design
The Fmoc-Gly-Val lactam dipeptide isostere represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its ability to impart conformational rigidity, enhance receptor binding, and improve metabolic stability makes it an invaluable building block for the rational design of next-generation peptide-based therapeutics. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the strategic application of such constrained dipeptide isosteres will undoubtedly play an increasingly important role in the development of novel and effective drugs.
References
- Hruby, V. J., Al-Obeidi, F., & Sanderson, W. (1990).
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
- Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
- Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658.
- Gante, J. (1994). Peptidomimetics—tailed sweeteners. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Dong, S., & Li, Y. (2011). Lactam constraints provide insights into the receptor-bound conformation of secretin and stabilize a receptor antagonist. Journal of medicinal chemistry, 54(17), 6047-6059.
- Olson, G. L., Bolin, D. R., Bonner, M. P., Bös, M., Cook, C. M., Fry, D. C., ... & Madison, V. (1993). Conformationally constrained renin inhibitory peptides: γ-lactam-bridged dipeptide isostere as conformational restriction. Journal of medicinal chemistry, 36(21), 3039-3049.
- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963-978.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
- Lenci, E., & Trabocchi, A. (2020). Peptidomimetic-based approaches for the inhibition of protein–protein interactions. Molecules, 25(2), 329.
- Wishart, D. S., Sykes, B. D., & Richards, F. M. (1991). Relationship between NMR chemical shift and protein secondary structure. Journal of molecular biology, 222(2), 311-333.
- Dunitz, J. D., & Gavezzotti, A. (2005). X-ray crystallography and the weakness of the C–H⋯ O hydrogen bond.
- Balsem, E. J., & Westheim, R. (2021). Design of lactam-based i, i+ 4 stapled hACE2-based peptides for the inhibition of SARS-CoV-2 S protein-hACE2 interactions. RSC medicinal chemistry, 12(6), 961-966.
- Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101.
- Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published structures. The FEBS journal, 275(1), 1-21.
- Wang, C. K., & Craik, D. J. (2018). On the utility of chemical strategies to improve peptide gut stability. Journal of medicinal chemistry, 61(15), 6519-6531.
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature reviews Drug discovery, 20(4), 309-325.
- Spring, D. R. (2005). Chemical genetics to chemical genomics: small molecules offer big opportunities. Chemical Society Reviews, 34(6), 472-482.
- Fairlie, D. P., West, M. L., & Wong, A. K. (1998). Towards protein-based drugs: mimics of protein secondary structure. Current medicinal chemistry, 5(1), 29-62.
- Suresh, C. G., & Vijayan, M. (1983). X-ray studies on crystalline complexes involving amino acids and peptides. XV. Crystal structures of L-lysine D-glutamate and L-lysine D-aspartate monohydrate and the effect of chirality on molecular aggregation. International journal of peptide and protein research, 22(5), 617-622.
- Martin, E. L., Rens-Domiano, S., Hamm, H. E., & Vaidehi, N. (1996). Potent peptide analogues of a G protein receptor-binding region obtained with a combinatorial library. Journal of Biological Chemistry, 271(1), 361-366.
- Isern, J., Salla, M., Giralt, E., & Royo, M. (2020). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 25(11), 2568.
- Grams, F., Crimmins, M. T., & Bergman, R. G. (1994). A new class of conformationally restricted dipeptide mimics: the synthesis and incorporation of 3-substituted-2-oxo-1-azabicyclo [3.3. 0] octane-8-carboxylic acids into pseudopeptides. The Journal of Organic Chemistry, 59(21), 6348-6356.
- Soman, J., Suresh, C. G., & Vijayan, M. (1988). Crystal structures of amino acids: From bond lengths in glycine to metal complexes and high-pressure polymorphs. Journal of biosciences, 13(2), 111-123.
- D'Andrea, L. D., & Lelli, B. (2020). Precision-engineered Peptide and Protein Analogs: Establishing a New Discovery Platform for Potent GPCR Modulators. CHIMIA International Journal for Chemistry, 74(11), 857-862.
- Huang, X., Chen, H., & Zuo, Z. (2015). Crystal structure of human glycine receptor-α3 bound to antagonist strychnine.
- Smith, B. C. (2011). Fundamentals of Fourier transform infrared spectroscopy. CRC press.
- Szilagyi, L. (2002). 13C NMR spectroscopic studies of intra-and intermolecular interactions of amino acid derivatives and peptide derivatives in solutions. Current organic chemistry, 6(12), 1141-1165.
- Nishiyama, Y., & Asakura, T. (2001). Visualized and quantitative conformational analysis of peptidomimetics. Journal of the American Chemical Society, 123(48), 12059-12060.
- Hudson, K. L., & Bartlett, G. J. (2018). Insights into conformational ensembles of compositionally identical disordered peptidomimetics. Faraday discussions, 212, 335-352.
Technical Guide: The Role of N-Fmoc-Freidinger's Lactam in Peptidomimetics
Executive Summary
This technical guide analyzes the structural, synthetic, and pharmacological utility of N-Fmoc-Freidinger’s Lactam (specifically the protected (S)-3-amino-2-oxo-1-pyrrolidineacetic acid scaffold).[1] As a conformationally constrained dipeptide isostere, this building block is critical for overcoming the "entropic penalty" of peptide-receptor binding.[1] By locking the peptide backbone into a stable Type II
Structural Mechanistics & Design Rationale
The Entropy Problem in Peptide Therapeutics
Linear peptides exist as a heterogeneous ensemble of conformers in solution.[1] Upon binding to a receptor, these peptides must adopt a single bioactive conformation, resulting in a significant loss of conformational entropy (
The Freidinger Solution
First introduced by Freidinger et al. (1980) in the context of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, the Freidinger Lactam restricts the dihedral angles (
-
Chemical Entity: The core scaffold is a
-lactam (5-membered ring).[1] -
Topology: It typically bridges the
-nitrogen of residue to the -carbon of residue , effectively replacing a dipeptide unit (often Gly-X or Ala-X) with a rigid bicycle.[1] -
Beta-Turn Mimicry: The lactam forces the backbone into a geometry that closely mimics the
and positions of a Type II -turn , a common recognition motif in GPCR ligands and protease inhibitors.[1]
Why N-Fmoc?
The N-Fmoc (9-fluorenylmethoxycarbonyl) protection on the 3-amino group renders this building block compatible with modern, automated Fmoc/tBu SPPS .[1] Unlike earlier Boc-protected versions, the Fmoc derivative allows for orthogonal deprotection using mild bases (piperidine) rather than hazardous acids (HF/TFA), preserving sensitive side-chain modifications.[1]
Figure 1: Thermodynamic advantage of Freidinger's Lactam.[1] The pre-organized scaffold reduces the entropy penalty during receptor binding.
Synthesis & Quality Control of the Building Block
While many researchers purchase the building block, understanding its provenance is vital for troubleshooting impurities.[1]
Common Synthesis Route
The standard synthesis often begins with L-Methionine or L-Glutamic Acid .[1]
-
Alkylation: The
-amino group is protected (e.g., with Boc or Cbz).[1] -
Cyclization: Methionine derivatives are cyclized via methyl iodide alkylation (forming a sulfonium salt) followed by intramolecular displacement.[1] Alternatively, Glutamic acid derivatives undergo acid-catalyzed lactamization.[1]
-
Fmoc Introduction: The final step involves swapping the initial protecting group for Fmoc to generate Fmoc-Aopa-OH (Fmoc-3-amino-2-oxo-1-pyrrolidineacetic acid).[1]
Quality Control Parameters
Before introducing the reagent into a synthesizer, verify the following:
| Parameter | Specification | Method | Reason |
| Purity | >98% | HPLC (C18) | Impurities (e.g., linear precursors) cause deletion sequences.[1] |
| Chiral Purity | >99% ee | Chiral HPLC | Racemization at the |
| Free Amine | <0.5% | Ninhydrin | Presence of free amine leads to polymerization.[1] |
| Solubility | Clear in DMF | Visual | Cloudiness indicates aggregation or salt contamination.[1] |
Solid Phase Peptide Synthesis (SPPS) Protocol
Integrating N-Fmoc-Freidinger's lactam requires modified protocols due to the steric bulk of the ring system.
Coupling the Lactam to the Resin
The carboxylic acid tail of the lactam (the "1-acetic acid" moiety) is sterically accessible, but the ring adds bulk.
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP for activation.[1] Avoid weaker couplers like HBTU/DIC.[1]
-
Base: DIPEA (Diisopropylethylamine) or Collidine.[1]
-
Stoichiometry: Use only 1.5 - 2.0 equivalents of the Fmoc-Lactam (it is expensive).[1] Increase coupling time to 2–4 hours.
Deprotection
Standard 20% Piperidine in DMF is effective.[1]
-
Warning: The resulting free amine is a primary amine attached to the lactam ring (position 3).[1] While not a secondary amine, the adjacent carbonyl and ring structure can influence pKa and reactivity.[1]
Coupling the Next Amino Acid onto the Lactam
This is the critical bottleneck.[1] The amine at position 3 is sterically crowded by the Fmoc group of the incoming amino acid and the rigid ring below.[1]
-
Protocol: Double coupling is mandatory .[1]
-
Cycle 1: HATU / HOAt / DIPEA (1 hour).
-
Cycle 2: DIC / Oxyma Pure (1 hour) – different mechanism helps overcome specific steric barriers.[1]
-
Monitoring: The Kaiser Test works but can be faint.[1] A Chloranil Test or micro-cleavage followed by HPLC/MS is more reliable for verifying complete coupling.[1]
Figure 2: Optimized SPPS workflow for incorporating Freidinger's Lactam, highlighting the critical double-coupling step.
Pharmacological Impact & Applications[1][2][3][4]
Protease Resistance
The lactam ring replaces the scissile amide bond found in natural peptides.[1]
-
Mechanism: Proteases (e.g., chymotrypsin, trypsin) require a specific extended conformation to hydrolyze the peptide bond.[1] The rigid
-lactam prevents the peptide from fitting into the protease active site, drastically increasing plasma half-life ( ).[1]
Receptor Selectivity (Case Study: LHRH)
In the seminal work by Freidinger, the incorporation of the lactam into LHRH (Luteinizing Hormone-Releasing Hormone) produced a super-agonist.[1]
-
Observation: The lactam constrained the peptide into a bioactive
-turn.[2][3] -
Result: The analog was more potent than the native hormone because it did not lose energy folding into the correct shape upon binding.[1]
Renin Inhibitors
Freidinger's lactams have been successfully employed to design inhibitors for Renin (an aspartyl protease regulating blood pressure).[1] The lactam mimics the transition state of the substrate, binding tightly to the enzyme without being cleaved.[1]
References
-
Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980).[1][4] Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog.[1][3][4] Science, 210(4470), 656–658.[1][4] [Link]
-
Freidinger, R. M. (2003).[1] Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553–5566.[1] [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006).[1] Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.[1] [Link][1]
-
Hinds, M. G., Welsh, J. H., Brennand, D. M., Fisher, J., Glennie, M. J., Richards, N. G., ...[1] & Robinson, J. A. (1991).[1] Synthesis, conformational properties, and antibody recognition of peptides containing beta-turn mimetics based on alpha-amino-gamma-lactam.[1] Journal of Medicinal Chemistry, 34(6), 1777-1789.[1] [Link]
-
Jamieson, A. G., Boutard, N., Beauregard, K., Bodas, M. S., Ong, H., Quiniou, C., ...[1] & Lubell, W. D. (2009).[1] Positional scanning for peptide secondary structure mimetics: synthesis and activity of a library of pyrrolidin-2-one-containing peptides. Journal of the American Chemical Society, 131(22), 7917-7927.[1] [Link]
Sources
Advanced Peptidomimetics: The Beta-Turn Mimic Capabilities of Freidinger’s Lactam
[1]
Executive Summary
In the landscape of drug design, the transition from bioactive peptide to bioavailable drug is often hindered by the inherent conformational flexibility of the peptide backbone.[1][2] Freidinger’s lactam (the amino-
Part 1: Structural & Mechanistic Basis
The Entropy Problem
Linear peptides exist as a dynamic ensemble of conformers in solution. Binding to a receptor requires the peptide to adopt a specific bioactive conformation, a process that incurs a significant entropic penalty (
The Lactam Solution
Freidinger’s lactam introduces a covalent constraint that pre-organizes the peptide into its bioactive shape, minimizing the entropic cost of binding. The scaffold is defined by a bridged dipeptide structure where the side chain of residue
Conformational Locking Mechanism
The formation of the 5-membered
-
(Omega) Constraint: The amide bond within the lactam ring is forced into a planar, trans (or cis, depending on ring size, but typically fixed) conformation. In the standard
-lactam, the peptide bond is locked in the trans geometry ( ). -
(Psi) Constraint: The ring connects the
of residue to the of residue . This covalent bridge restricts rotation around the bond ( angle).
Quantitative Impact:
In a standard (S)-Agl residue (derived from L-amino acids), the
| Parameter | Linear Peptide | Freidinger’s Lactam (Agl) | Effect |
| Fixed | Eliminates cis/trans isomerization | ||
| Fixed | Forces turn initiation | ||
| High (Unfavorable) | Low (Favorable) | Increases Binding Affinity |
Beta-Turn Mimicry
The
-
Type II Turn: Ideal for L-amino acids at
and Gly at . -
Type II’ Turn: The mirror image, often requiring D-amino acids or specific constraints.
Freidinger’s lactam is a "turn inducer." By fixing the
Part 2: Synthesis Strategies
The Classic Freidinger Protocol (Methionine Route)
First described by Freidinger et al. (1980), this method utilizes the side-chain reactivity of Methionine to create a leaving group for intramolecular cyclization.
Mechanism:
-
Alkylation: The sulfide of a Methionine-containing dipeptide is alkylated (typically with Methyl Iodide) to form a highly reactive sulfonium salt.[2]
-
Cyclization: Under basic conditions (e.g., NaH), the amide nitrogen of the subsequent residue attacks the
of the Methionine side chain. -
Displacement: The dimethylsulfide group is displaced, closing the 5-membered lactam ring.
Protocol Validation:
-
Critical Step: The cyclization is stereospecific; however, epimerization at the
can occur if the base is too strong or reaction times are prolonged. -
Verification: Use
H-NMR to check for the disappearance of the S-Methyl peak and the appearance of the characteristic ring protons.
Modern Approaches (Ring-Closing Metathesis)
While the Methionine route is robust, it is limited to specific side chains. Modern synthesis employs Ring-Closing Metathesis (RCM) using Grubbs' catalysts to form the lactam ring from allyl-functionalized precursors. This allows for greater diversity in the "side chain" substituents of the lactam.
Figure 1: The classic "Methionine Route" for synthesizing Freidinger’s lactam. The key step is the intramolecular displacement of the sulfonium leaving group by the backbone amide nitrogen.
Part 3: Applications in Drug Design
Case Study: LHRH Superagonists
The most authoritative application of this technology is in the development of LHRH (GnRH) analogs. Native LHRH is rapidly degraded and has moderate receptor affinity.
-
The Target: The native turn in LHRH occurs around the Gly
-Leu bond. -
The Modification: Replacing Gly
with a D-amino acid stabilizes the turn. However, incorporating a Freidinger lactam at this position (or bridging residues 6 and 7) provides a rigid constraint. -
The Result: Lactam-bridged LHRH analogs act as "superagonists," exhibiting binding affinities and biological potencies orders of magnitude higher than the native hormone. The constraint prevents the "unfolding" of the peptide, reducing the entropic penalty of binding to the GPCR.
Part 4: Experimental Characterization
Trustworthy science requires rigorous validation. When synthesizing a Freidinger lactam mimic, the following characterization workflow is mandatory.
NMR Spectroscopy (Conformational Analysis)
NMR is the primary tool for verifying the "locked" state of the backbone.
-
Temperature Coefficients (
): Measure the chemical shift of amide protons at varying temperatures. A low coefficient ( ppb/K) indicates the amide proton is involved in an intramolecular hydrogen bond, a hallmark of a stable -turn. -
NOE (Nuclear Overhauser Effect): Look for strong
or cross-peaks. In a Type II turn mimic, specific distance constraints (e.g., between and ) confirm the geometry.
X-Ray Crystallography
The gold standard for defining the
-
Metric: Solve the crystal structure and explicitly measure the torsion angles of the lactam residue.
-
Target Values: Confirm
and (trans). Deviations suggest ring strain or crystal packing artifacts.
Figure 2: The mechanistic logic of Freidinger's lactam. The scaffold reduces the conformational search space, forcing the peptide into the bioactive turn geometry.
References
-
Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658.
-
Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553-5566.
-
Hirschi, J. S., et al. (2020).
-Turn Mimics by Chemical Ligation. Journal of Organic Chemistry. -
Ball, J. B., & Alewood, P. F. (1990). Conformational constraints: nonpeptide beta-turn mimics. Journal of Molecular Recognition, 3(2), 55-64.[4]
Sources
- 1. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational constraints: nonpeptide beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of N-Fmoc-Freidinger's Lactam in Organic Solvents
This guide serves as an authoritative technical resource on the solubility profile and handling of N-Fmoc-Freidinger’s Lactam (specifically the (3S)-3-(Fmoc-amino)-2-oxo-1-pyrrolidineacetic acid scaffold). It is designed for application scientists and peptide chemists requiring precise, actionable data for Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry.
Executive Summary
N-Fmoc-Freidinger’s Lactam is a conformationally constrained dipeptide mimetic used to introduce
Successful incorporation of this building block depends on balancing these properties. While highly soluble in polar aprotic solvents (DMF, NMP), it exhibits complex behavior in chlorinated and ethereal solvents due to the aggregation potential of the lactam ring. This guide provides the solubility data, dissolution protocols, and stability warnings necessary to prevent aggregation-based coupling failures.
Chemical Identity & Structural Drivers
Before addressing solubility, we must define the structural constraints affecting solvation.
-
Common Name: N-Fmoc-Freidinger’s Lactam[1]
-
Systematic Name: (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-oxo-1-pyrrolidineacetic acid
-
CAS Number: 145484-45-3 (Generic/Analogous)[1]
-
Molecular Weight: ~380.4 g/mol (varies by specific derivative)
Structural Solvation Map
-
Fmoc Group (Lipophilic): Drives solubility in organic aromatics and chlorinated solvents; insoluble in water.
-
Lactam Ring (Polar/Rigid): Acts as a hydrogen bond acceptor. High potential for intermolecular H-bonding, leading to "gelation" or slow dissolution in non-polar solvents if not properly disrupted.
-
Carboxylic Acid (Ionizable): Requires polar solvents or tertiary bases (e.g., DIEA) to fully solvate at high concentrations (>0.5 M).
Solubility Profile
The following data categorizes solvent compatibility based on saturation limits relevant to SPPS (typically 0.1 M – 0.5 M).
Table 1: Solubility in Common Organic Solvents
| Solvent Class | Solvent | Solubility Rating | Saturation Potential (25°C) | Application Notes |
| Polar Aprotic | DMF (N,N-Dimethylformamide) | Excellent | > 0.8 M | Primary solvent. Recommended for stock solutions and SPPS coupling. |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | > 0.8 M | Superior resin swelling; use if aggregation is observed in DMF. | |
| DMSO (Dimethyl sulfoxide) | High | > 1.0 M | Avoid for activation; use only if necessary for difficult dissolutions. | |
| Chlorinated | DCM (Dichloromethane) | Good | ~ 0.4 M | Soluble, but prone to precipitation upon standing due to lactam stacking. |
| Chloroform | Moderate | ~ 0.2 M | Not recommended for SPPS; useful for NMR analysis. | |
| Ethers | THF (Tetrahydrofuran) | Moderate | ~ 0.3 M | Use anhydrous. Peroxides may degrade the lactam. |
| Diethyl Ether | Insoluble | < 0.01 M | Precipitation solvent. Used to crash out the product during purification. | |
| Alcohols | Methanol / Ethanol | Variable | ~ 0.1 M | Avoid. Potential for transesterification; poor solubility for Fmoc-protected species. |
| Aqueous | Water | Insoluble | < 0.001 M | The hydrophobic Fmoc group prevents aqueous solubility. |
Experimental Protocols
Protocol A: Standard Dissolution for SPPS (0.2 M)
Objective: Prepare a stable, particle-free solution for automated synthesis.
-
Weighing: Weigh the required amount of N-Fmoc-Freidinger’s Lactam into a dry scintillation vial.
-
Solvent Addition: Add DMF (peptide synthesis grade, amine-free) to reach 75% of the final target volume.
-
Vortexing: Vortex vigorously for 30 seconds.
-
Observation: The solution may appear cloudy initially due to the lactam ring interactions.
-
-
Sonication: Sonicate for 1–2 minutes at room temperature.
-
Critical Step: This disrupts intermolecular H-bonds between lactam rings, ensuring monomeric species.
-
-
Final Adjustment: Add DMF to the final volume.
-
Filtration (Optional but Recommended): Filter through a 0.45 µm PTFE syringe filter to remove any micro-particulates that could block synthesizer lines.
Protocol B: Solubility Validation Workflow
Use this self-validating workflow to test solvent compatibility for new batches or alternative solvents.
Figure 1: Step-by-step solubility validation decision tree.
Expert Insights & Stability Warnings
The "Gelation" Risk in DCM
While Fmoc-amino acids generally dissolve in Dichloromethane (DCM), Freidinger’s lactam derivatives can form gelatinous aggregates in pure DCM at concentrations >0.3 M.
-
Mechanism: The lactam amide bond acts as a donor/acceptor site, stacking similarly to
-sheets. -
Solution: If using DCM for coupling, add 10% DMF or 1% Triton X-100 to disrupt these interactions.
Solvent-Induced Instability
-
DMF Aging: DMF spontaneously decomposes into dimethylamine over time.[2] Dimethylamine is a secondary amine that will remove the Fmoc group (premature deprotection).
-
Rule: Always use fresh (<1 month old) or amine-free grade DMF.
-
-
NMP Oxidation: While NMP is a better solvent for preventing aggregation, it is prone to oxidation. Ensure NMP is stored under nitrogen.
Coupling Reagent Compatibility
For this sterically hindered secondary amine (the lactam nitrogen is part of the ring, but the coupling occurs at the carboxylic acid; the next amino acid couples to the deprotected lactam amine):
-
Activation: Use HATU/HOAt rather than HBTU/HOBt. The lactam ring imposes steric bulk, requiring a more powerful acylation agent.
-
Base: Use DIEA (Diisopropylethylamine) .[3] Morpholine or weaker bases may not drive the reaction to completion in viscous solutions.
References
-
Freidinger, R. M., et al. (1982). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 215(4539), 1603-1605.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5] Chemical Reviews, 109(6), 2455-2504. (Detailed review of Fmoc solubility and stability).
-
Albericio, F., et al. (2008). "Solvents for Solid Phase Peptide Synthesis." Protein & Peptide Letters, 15(7). (Comparative analysis of DMF vs NMP for difficult sequences).
-
Chem-Impex International. "Product Data: Fmoc-Freidinger's Lactam." (Verified commercial solubility data).
Sources
Methodological & Application
solid phase peptide synthesis coupling conditions for lactams
An Application Guide to Solid-Phase Synthesis of Lactam-Bridged Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the coupling conditions and strategic considerations for synthesizing lactam-bridged peptides using solid-phase peptide synthesis (SPPS). As a senior application scientist, this document is structured to provide not just protocols, but the underlying chemical logic and field-proven insights necessary for successful and reproducible synthesis.
Introduction: The Value of Conformational Constraint
Linear peptides often suffer from metabolic instability and conformational flexibility, which can limit their therapeutic potential. Cyclization through the formation of a lactam bridge is a powerful strategy to overcome these limitations.[1][2] By introducing a cyclic constraint, researchers can lock the peptide into a bioactive conformation, enhancing its stability against proteolytic degradation, improving receptor binding affinity, and increasing cell permeability.[2] These constrained peptides are invaluable tools in drug discovery and for studying protein-protein interactions.[3] This guide focuses on the practical execution of on-resin lactamization, a key technique in modern peptide chemistry.
Part 1: The Strategic Foundation: Orthogonal Protection
Successful on-resin lactam formation hinges on an orthogonal protection strategy .[4][5] This principle dictates that the protecting groups for the side chains involved in the cyclization must be removable under conditions that do not affect other side-chain protecting groups or the linkage of the peptide to the solid support.[4][6]
The most common approach in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[4]
-
Nα-Amine Protection: The temporary Fmoc group is used to protect the N-terminus of the growing peptide chain. It is labile to a weak base, typically a solution of piperidine in DMF.[7]
-
Permanent Side-Chain Protection: Most other amino acid side chains are protected with acid-labile groups (e.g., tBu, Trt, Boc), which are stable to piperidine but are removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid, TFA).[4][8]
For lactam bridge formation, a pair of amino acids must be chosen whose side-chain protecting groups are orthogonal to both the Fmoc and the standard acid-labile groups. For example, to form a side-chain to side-chain lactam between Aspartic Acid (or Glutamic Acid) and Lysine, one might use:
-
Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH : The allyl (All) ester is removed by a palladium catalyst (e.g., Pd(PPh₃)₄), which does not affect Fmoc or tBu-based groups.
-
Fmoc-Lys(Alloc)-OH : The allyloxycarbonyl (Alloc) group is also removed under the same palladium-catalyzed conditions.
-
Alternatively, Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH can be used. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde protecting groups are labile to dilute hydrazine in DMF, offering another layer of orthogonality.
This selective deprotection unmasks the side-chain carboxylate and amine, making them available for intramolecular coupling while the rest of the peptide remains protected and anchored to the resin.[6]
Part 2: On-Resin Lactamization: A Mechanistic Overview
Once the linear peptide is assembled on the solid support and the orthogonal protecting groups are selectively removed, the crucial on-resin cyclization step can proceed. The fundamental reaction is the formation of an amide (lactam) bond between a free amine and a free carboxylic acid.[1] This intramolecular coupling must be highly efficient to prevent side reactions, primarily intermolecular dimerization or oligomerization, where one peptide chain reacts with another instead of with itself.[9][10]
The general workflow is depicted below:
Caption: Decision workflow for selecting a lactamization strategy.
Part 5: Troubleshooting Common Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cyclization | 1. Steric hindrance from peptide sequence.2. Peptide aggregation on resin.3. Insufficient coupling reagent activity or reaction time. | 1. Switch to a more powerful coupling reagent like HATU.2. Perform the cyclization at high dilution or use a low-loading resin to minimize aggregation.3. Increase reaction time or use microwave heating to overcome kinetic barriers. [3] |
| Dimerization/Oligomerization | High concentration of reactive species on the resin favors intermolecular reactions. | 1. Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g).2. Ensure the peptide is well-solvated (use DMF, sometimes with additives like DCM). |
| Racemization | 1. Over-activation of the carboxylic acid.2. Presence of a strong base. | 1. If using carbodiimides, always include an additive like HOBt or OxymaPure.<[11]br>2. Use a hindered base like DIEA or 2,4,6-collidine instead of less hindered bases. |
| Premature Cleavage from Resin | Highly acidic conditions from some coupling additives (e.g., HOAt) can affect acid-sensitive linkers (like 2-chlorotrityl). | 1. Use a less acidic additive like OxymaPure.2. For highly sensitive resins, consider using the potassium salt of the additive (e.g., K-Oxyma). [12] |
Conclusion
The synthesis of lactam-bridged peptides via on-resin cyclization is a robust and essential technique for modern chemical biology and drug discovery. Success relies on a logical approach that begins with the careful design of an orthogonal protection strategy. By selecting the appropriate coupling reagents, optimizing reaction conditions, and being prepared to troubleshoot common issues, researchers can reliably produce these conformationally constrained peptides. The protocols and data presented here provide a strong foundation for both novice and experienced peptide chemists to confidently undertake the synthesis of these valuable molecules.
References
-
Houston, M. E. Jr., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers (Peptide Science), 66(1), 49-75. [Link]
-
Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1-18.1.32. [Link]
- Ghaem-Maghami, S., et al. (Patent). Solid phase peptide synthesis methods and associated systems.
-
Tegafaw, T., et al. (2016). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. Molecules, 21(11), 1488. [Link]
-
Biotage. (2023). Can I make head-to-tail macrocycles on-resin? [Link]
-
López-Vera, E., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules, 25(4), 834. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
White, C. J., & Yudin, A. K. (2019). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews, 111(11), 6601-6646. [Link]
-
Albericio, F., & El-Faham, A. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. RSC Drug Discovery Series. [Link]
-
AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]
-
Albericio, F., & Subirós-Funosas, R. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(23), 7583-7603. [Link]
-
Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]
-
Springer Nature Experiments. (2017). Three Methods for Peptide Cyclization Via Lactamization. [Link]
-
Tam, J. P., et al. (2009). Orthogonal ligation strategies for peptide and protein. Biopolymers, 90(3), 235-244. [Link]
-
Lay, M., & Bannwarth, W. (2015). Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group. Journal of Peptide Science, 21(6), 461-466. [Link]
-
Wang, C., et al. (2024). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 29(1), 123. [Link]
-
CPC Scientific. Minimal Protection Strategies for SPPS. [Link]
-
Amgen. (2024). A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation. ChemRxiv. [Link]
Sources
- 1. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 2. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 3. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. drivehq.com [drivehq.com]
- 9. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
microwave-assisted synthesis using N-Fmoc-Freidinger's lactam
Application Note: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics Incorporating N-Fmoc-Freidinger’s Lactam
-LactamsExecutive Summary
This guide details the protocol for incorporating N-Fmoc-Freidinger’s Lactam (specifically the amino-
However, their incorporation presents two distinct kinetic challenges:
-
Steric Bulk: The rigid bicyclic or monocyclic lactam structure hinders the approach of the activated carboxylate to the resin-bound amine.
-
Nucleophilic Dormancy: Once coupled, the N-terminal amine of the lactam (a secondary amine within a ring) is sterically shielded and electronically deactivated, making the subsequent elongation step notoriously difficult.
This protocol leverages microwave irradiation to overcome these energy barriers, utilizing DIC/Oxyma Pure for chirality conservation during lactam loading and HATU/DIEA for aggressive elongation.
Technical Background & Mechanism
The Freidinger Constraint
Freidinger’s lactam bridges the
Microwave Theory in Lactam Synthesis
Conventional heating creates a thermal gradient from the vessel wall inward. Microwave irradiation provides dielectric heating , directly energizing the dipolar solvent (DMF/NMP) and the polarized peptide backbone. This internal heating causes rapid molecular rotation, disrupting the intermolecular hydrogen bond networks (aggregation) that typically prevent the coupling of hindered lactams.
DOT Diagram 1: The Kinetic Bottleneck Analysis
Caption: Workflow identifying the two critical kinetic barriers: initial lactam attachment and the subsequent elongation from the hindered secondary amine.
Materials & Reagents
| Component | Specification | Purpose |
| Fmoc-Lactam | N-Fmoc-3-amino-1-carboxymethyl-2-pyrrolidinone (Agl) | The turn inducer. |
| Resin | Rink Amide ProTide or ChemMatrix (0.4–0.6 mmol/g) | PEG-based resins swell better in MW, improving diffusion. |
| Activator A | DIC (Diisopropylcarbodiimide) | Carbodiimide for "Racemization-Free" coupling. |
| Activator B | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Additive to suppress epimerization; safer than HOBt. |
| Activator C | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | High-power coupling agent for the elongation step. |
| Base | DIEA (Diisopropylethylamine) | Base for HATU activation. |
| Solvent | DMF (Dimethylformamide) | Primary solvent; high dipole moment for MW absorption. |
Experimental Protocols
Phase 1: Resin Preparation & Fmoc Deprotection
Standard microwave deprotection is effective here.
-
Swelling: Swell resin in DMF for 15 mins (ambient).
-
Deprotection Cocktail: 20% Piperidine in DMF with 0.1 M Oxyma Pure (to prevent aspartimide formation if Asp is present).
-
Microwave Cycle:
-
Stage 1: 75°C, 155 Watts, 15 seconds (Initial burst).
-
Stage 2: 90°C, 30 Watts, 50 seconds.
-
-
Wash: DMF (4 x 5 mL).
Phase 2: Coupling of N-Fmoc-Freidinger’s Lactam (The Attachment)
Goal: Attach the lactam to the growing chain without racemizing the chiral center of the lactam or the preceding amino acid.
Rationale: We use DIC/Oxyma instead of basic conditions (HATU/DIEA) because lactams and their precursors can be sensitive to base-catalyzed epimerization at high temperatures.
-
Reagent Prep:
-
Dissolve Fmoc-Lactam (4.0 eq) and Oxyma Pure (4.0 eq) in DMF (minimum volume).
-
Add DIC (4.0 eq) immediately before delivery to the vessel.
-
-
Microwave Parameters (Single Coupling):
-
Temperature: 75°C.
-
Time: 10 minutes.
-
Power: Dynamic (approx. 30–50 W to maintain temp).
-
Note: If the preceding residue is Cys or His, lower temp to 50°C and extend time to 20 mins.
-
-
Wash: DMF (4 x 5 mL).
Phase 3: Elongation (Coupling TO the Lactam)
Goal: Attach the next amino acid to the lactam's secondary amine. Risk: This is the most common failure point. The amine is part of a ring and is sterically crowded.
Rationale: We switch to HATU/DIEA here. The steric barrier is too high for carbodiimides. We use "Double Coupling" to ensure completion.
-
Reagent Prep:
-
Dissolve Next Fmoc-Amino Acid (5.0 eq) and HATU (5.0 eq) in DMF.
-
Add DIEA (10.0 eq).
-
-
Microwave Parameters (Double Coupling Required):
-
Coupling 1: 75°C for 5 minutes.
-
Drain & Wash: (Do not deprotect yet).
-
Coupling 2: 75°C for 10 minutes (Fresh reagents).
-
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test). If beads are blue, perform a third coupling at 90°C (if residue allows).
Troubleshooting & Optimization Logic
DOT Diagram 2: Optimization Decision Tree
Caption: Logic flow for troubleshooting common synthesis errors based on LCMS data.
Table 1: Common Failure Modes and Solutions
| Observation (LCMS) | Root Cause | Corrective Action |
| Missing Lactam | Incomplete coupling of the lactam unit. | Increase coupling time to 20 min; ensure 5-fold excess. |
| Missing AA after Lactam | Nucleophilic dormancy of lactam amine. | Mandatory Double Couple. Switch activator to PyAOP (more reactive than HATU). |
| Split Peaks (Isomers) | Racemization during coupling. | Lower coupling temp to 50°C. Ensure use of DIC/Oxyma (acidic environment) rather than base. |
| Aspartimide (+/- 18 Da) | Base-catalyzed side reaction.[1] | Use 0.1M Oxyma in the deprotection cocktail (Piperidine). |
References
-
Freidinger, R. M., Veber, D. F., & Perlow, D. S. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658. Link
-
Collins, J. M., & Leadbeater, N. E. (2007). Microwave energy: a new tool for the peptide chemist.[2] Organic & Biomolecular Chemistry, 5(8), 1141-1150. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394-9403. Link
-
Hoyer, K., et al. (2008). Synthesis of Freidinger Lactams via Microwave-Assisted Ring-Closing Metathesis. Journal of Peptide Science. Link
Sources
Application Notes and Protocols: Designing Protease-Resistant Peptides with Freidinger's Lactam
Introduction: The Imperative for Protease Resistance in Peptide Therapeutics
Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, their clinical translation is often hampered by rapid degradation by endogenous proteases, leading to a short circulating half-life.[1][2] A key strategy to overcome this limitation is to introduce conformational constraints that mask or alter protease cleavage sites.[3][4] Freidinger's lactam, a γ-lactam-bridged dipeptide, has emerged as a powerful tool for this purpose.[5][6] By inducing a stable type II' β-turn, this structural motif not only restricts the peptide backbone's flexibility but also enhances its binding affinity to target receptors.[3][5]
This comprehensive guide provides detailed application notes and protocols for the rational design and synthesis of protease-resistant peptides incorporating Freidinger's lactam. We will delve into the underlying principles, provide step-by-step synthetic procedures, and outline robust assays for evaluating enzymatic stability.
The "Why": Causality Behind Freidinger's Lactam in Protease Resistance
The efficacy of Freidinger's lactam in conferring protease resistance stems from a fundamental principle: proteases recognize and cleave specific linear amino acid sequences with a certain degree of conformational flexibility. By introducing a rigidifying lactam bridge, we disrupt this recognition process in several ways:
-
Conformational Constraint: The γ-lactam structure locks the peptide backbone into a specific β-turn conformation.[5][7] This pre-organization can significantly increase binding affinity to the target receptor while simultaneously preventing the peptide from adopting the extended conformation required for protease binding.[3]
-
Steric Hindrance: The cyclic nature of the lactam can sterically hinder the approach of a protease to its cleavage site.
-
Altered Local Polarity: The lactam introduces a more rigid and potentially less solvated microenvironment, which can disfavor interactions with the active site of a protease.
The strategic placement of the Freidinger's lactam within a peptide sequence is therefore paramount to achieving the desired balance of enhanced stability and retained biological activity.
Visualizing the Concept: Freidinger's Lactam Incorporation
Caption: Conceptual workflow of protease susceptibility and resistance.
Experimental Protocols: A Step-by-Step Guide
Part 1: Synthesis of Peptides Containing Freidinger's Lactam
The incorporation of a Freidinger's lactam is typically achieved during solid-phase peptide synthesis (SPPS).[8][9] This protocol is based on the widely used Fmoc/tBu strategy.[10]
Materials and Reagents
-
Fmoc-protected amino acids
-
Fmoc-protected Freidinger's lactam building block (commercially available or synthesized)
-
Rink amide resin (or other suitable resin depending on the desired C-terminus)[11]
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or equivalent coupling reagent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
-
HPLC system for purification and analysis
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Rink amide resin in DMF for at least 1 hour in the SPPS vessel.[11]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of coupling reagent (e.g., OxymaPure®) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Incorporation of Freidinger's Lactam: When the sequence requires the lactam, use the pre-formed Fmoc-protected Freidinger's lactam building block in the coupling step (step 3).
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Visualizing the SPPS Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for lactam incorporation.
Part 2: Protease Stability Assay
This protocol outlines a general method for assessing the stability of peptides in the presence of a specific protease or in a complex biological matrix like serum.[12][13]
Materials and Reagents
-
Lactam-containing peptide and linear control peptide
-
Protease of interest (e.g., trypsin, chymotrypsin) or serum (e.g., human, mouse)
-
Assay buffer (e.g., PBS, Tris-HCl)
-
Quenching solution (e.g., 10% TFA, acetonitrile with 1% formic acid)
-
HPLC or LC-MS system for analysis
Protocol: Protease Stability Assay
-
Peptide Stock Solutions: Prepare stock solutions of the lactam-containing peptide and the linear control peptide in an appropriate solvent (e.g., water, DMSO) at a concentration of 1 mg/mL.
-
Reaction Setup:
-
In a microcentrifuge tube, add the assay buffer.
-
Add the peptide stock solution to a final concentration of 100 µg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction: Add the protease solution or serum to the reaction mixture to initiate the degradation. The final enzyme concentration will depend on the specific protease and should be optimized. For serum, a final concentration of 10-50% is common.[2]
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of quenching solution. This will precipitate the proteins and stop the degradation.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of remaining intact peptide.
Data Analysis and Presentation
The percentage of remaining peptide at each time point is calculated relative to the t=0 time point. The data can be plotted as the percentage of intact peptide versus time. The half-life (t½) of the peptide can then be determined by fitting the data to a first-order decay model.
| Time (min) | % Remaining Linear Peptide | % Remaining Lactam Peptide |
| 0 | 100 | 100 |
| 15 | 75 | 98 |
| 30 | 52 | 95 |
| 60 | 28 | 92 |
| 120 | 8 | 88 |
| 240 | <1 | 81 |
Table 1: Example data from a protease stability assay comparing a linear peptide to its Freidinger's lactam-containing counterpart.
Trustworthiness: A Self-Validating System
The protocols described above are designed to be self-validating. The inclusion of a linear, unmodified control peptide in the protease stability assay is crucial. A significant increase in the half-life of the lactam-containing peptide relative to the control provides direct evidence of the successful implementation of the design strategy. Furthermore, characterization of the purified peptides by mass spectrometry and NMR spectroscopy is essential to confirm their identity and purity before biological evaluation.
Conclusion: A Powerful Strategy for Drug Development
The incorporation of Freidinger's lactam is a robust and effective strategy for designing protease-resistant peptides.[6] By rigidifying the peptide backbone, this approach not only enhances stability but can also improve receptor binding and overall therapeutic potential.[3][14] The detailed protocols and conceptual framework provided in this guide will enable researchers, scientists, and drug development professionals to confidently apply this powerful tool in their own research endeavors.
References
- Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams.
- A novel route to synthesize Freidinger lactams by micowave irradi
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist.
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints.
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics.
- The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. PubMed.
- Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic arom
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
Sources
- 1. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 4. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post Translational Backbone Engineering through Selenomethionine Mediated Incorporation of Freidinger Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Constrained Peptides: Advanced Fmoc Deprotection Strategies for Lactam-Containing Scaffolds
Introduction: The Challenge and Promise of Lactam-Bridged Peptides
Lactam-bridged peptides represent a pivotal class of constrained molecules with significant therapeutic and research applications. By introducing a covalent lactam bridge between the side chains of amino acids such as aspartic acid or glutamic acid and lysine, these peptides adopt well-defined and stable secondary structures, often mimicking α-helices or β-turns. This conformational rigidity can lead to enhanced receptor binding affinity, increased metabolic stability, and improved cell permeability compared to their linear counterparts. The synthesis of these complex molecules, however, presents unique challenges, particularly during the critical Nα-Fmoc deprotection step in solid-phase peptide synthesis (SPPS). The repeated exposure to basic conditions required for Fmoc removal can potentially compromise the integrity of the lactam bridge and lead to undesired side reactions, necessitating carefully optimized deprotection strategies.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on advanced Fmoc deprotection strategies tailored for the synthesis of lactam-containing peptides. We will delve into the mechanistic underpinnings of standard and alternative deprotection methods, offer field-proven insights to mitigate common side reactions, and provide detailed, step-by-step protocols to ensure the successful synthesis of high-purity constrained peptides.
The Core Challenge: Balancing Deprotection Efficiency with Lactam Integrity
The foundational principle of Fmoc-based SPPS lies in the base-lability of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] The standard deprotection cocktail, a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), efficiently removes the Fmoc group through a β-elimination mechanism.[3][4] While effective for linear peptides, the introduction of a lactam bridge necessitates a more nuanced approach. The primary concern is the stability of the lactam's amide bond to the basic deprotection conditions. While the amide bond within the lactam ring is generally stable, prolonged exposure to strong bases or the presence of specific neighboring residues can increase the risk of side reactions.
A crucial aspect in the successful synthesis of lactam-bridged peptides is the use of an orthogonal protection strategy. This allows for the selective deprotection of the side chains of the amino acids that will form the lactam bridge, without affecting other protecting groups on the peptide. This on-resin cyclization is typically performed before the cleavage of the peptide from the resin and the deprotection of the remaining side-chain protecting groups.
Standard Deprotection Protocol and Potential Pitfalls
The workhorse for Fmoc deprotection remains a 20% piperidine solution in DMF.[3] This method is widely used in the synthesis of lactam-bridged peptides and, in many cases, proceeds without significant complications, implicitly confirming the general stability of the lactam bridge under these conditions.
Visualizing the Standard Workflow
Caption: Standard Fmoc deprotection cycle for lactam-bridged peptides.
Protocol 1: Standard Fmoc Deprotection with Piperidine
Objective: To remove the Nα-Fmoc protecting group from a resin-bound lactam-containing peptide.
Materials:
-
Fmoc-peptide-resin (with pre-formed lactam bridge)
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF.
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the deprotection solution (10 mL per gram of resin) to the reaction vessel.
-
Agitate the resin slurry gently under an inert atmosphere for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and continue agitation for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).
-
Perform a qualitative test (e.g., Kaiser test) to confirm the complete removal of the Fmoc group and the presence of a free primary amine.
-
Proceed with the coupling of the next Fmoc-protected amino acid.
Expert Insights: While generally robust, the standard piperidine protocol can lead to side reactions, especially in sensitive sequences. The two-step deprotection (a short initial treatment followed by a longer one) can help to minimize side product formation by rapidly generating the free amine, which is then present for a shorter time in the basic environment.
Navigating Side Reactions: Aspartimide and Diketopiperazine Formation
Two of the most common and troublesome side reactions during Fmoc deprotection are aspartimide and diketopiperazine (DKP) formation. While not exclusive to lactam-containing peptides, their occurrence can be influenced by the conformational constraints imposed by the lactam bridge.
-
Aspartimide Formation: This occurs when a peptide contains an aspartic acid residue. The side-chain carboxyl group can attack the backbone amide bond, forming a five-membered succinimide ring (aspartimide). This intermediate can then be attacked by piperidine, leading to the formation of piperidide adducts, or by water, leading to a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product.[5]
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization of the N-terminal dipeptide, leading to the cleavage of the peptide from the resin. This is particularly problematic when proline is the second residue in the sequence.
Alternative Deprotection Strategies for Enhanced Fidelity
To mitigate the risks associated with standard piperidine deprotection, several alternative reagents and cocktails have been developed. These are particularly valuable for the synthesis of complex and sensitive peptides, including those with lactam bridges.
DBU/Piperazine: A Fast and Milder Alternative
A combination of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and a milder secondary amine, piperazine, offers a rapid and efficient deprotection method.[6][7] DBU is a much stronger base than piperidine, leading to faster Fmoc removal, while piperazine acts as an effective scavenger for the dibenzofulvene (DBF) byproduct. This combination has been shown to significantly reduce the formation of DKP.[6]
Visualizing the DBU/Piperazine Deprotection
Caption: DBU rapidly removes the Fmoc group, while piperazine scavenges the DBF byproduct.
Protocol 2: DBU/Piperazine Fmoc Deprotection
Objective: To rapidly and mildly remove the Nα-Fmoc group while minimizing side reactions.
Materials:
-
Fmoc-peptide-resin (with pre-formed lactam bridge)
-
Deprotection solution: 2% (v/v) DBU and 5% (v/v) piperazine in N-methyl-2-pyrrolidone (NMP).
-
NMP (peptide synthesis grade)
-
DMF (peptide synthesis grade)
Procedure:
-
Swell the peptide-resin in NMP for 30 minutes.
-
Drain the NMP.
-
Add the DBU/piperazine deprotection solution (10 mL per gram of resin).
-
Agitate the resin for 5-7 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with NMP (3x) and then DMF (2x).
-
Perform a qualitative test to confirm complete deprotection.
Expert Insights: This method is particularly advantageous for sequences prone to DKP formation. The use of NMP as a solvent can also help to disrupt peptide aggregation. However, DBU can promote aspartimide formation, so this method should be used with caution for sequences containing aspartic acid.[8]
Pyrrolidine: A Greener and Effective Alternative
Pyrrolidine has emerged as a promising alternative to piperidine, offering efficient Fmoc removal in a wider range of solvents, including less polar and "greener" options.[9][10][11] It is a slightly stronger base than piperidine and an effective DBF scavenger. Studies have shown that pyrrolidine can provide comparable or even better crude peptide purities for challenging sequences.
Comparative Data of Deprotection Reagents
| Deprotection Reagent | Concentration | Solvent | Typical Time | Advantages | Disadvantages |
| Piperidine | 20% (v/v) | DMF | 15-20 min | Well-established, effective | Can promote DKP and aspartimide formation |
| DBU/Piperazine | 2% DBU, 5% Piperazine | NMP | 5-7 min | Fast, reduces DKP formation | Can enhance aspartimide formation |
| Pyrrolidine | 20% (v/v) | DMF/Greener Solvents | 10-15 min | Effective, compatible with greener solvents | May increase side reactions in prone sequences |
Protocol 3: Pyrrolidine Fmoc Deprotection
Objective: To utilize a greener and effective alternative for Fmoc deprotection.
Materials:
-
Fmoc-peptide-resin (with pre-formed lactam bridge)
-
Deprotection solution: 20% (v/v) pyrrolidine in DMF or a greener solvent mixture (e.g., DMSO/ethyl acetate).
-
DMF or chosen greener solvent
-
Isopropanol (for washing)
Procedure:
-
Swell the peptide-resin in the chosen solvent for 30 minutes.
-
Drain the solvent.
-
Add the pyrrolidine deprotection solution (10 mL per gram of resin).
-
Agitate for 10-15 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with the chosen solvent (3x) and then with isopropanol (2x) to ensure complete removal of residual base.
-
Perform a qualitative test to confirm complete deprotection.
Expert Insights: The choice of solvent can significantly impact the efficiency of pyrrolidine-mediated deprotection. For challenging sequences, a systematic evaluation of different solvent systems is recommended. While a greener option, it's important to note that pyrrolidine can also promote side reactions in susceptible sequences, and careful monitoring is advised.[9][10]
Conclusion: A Tailored Approach to Success
The successful synthesis of lactam-containing peptides via Fmoc-SPPS is a testament to the power of a well-considered and optimized synthetic strategy. While standard 20% piperidine in DMF remains a viable and widely used method, a deep understanding of its potential pitfalls is essential. For sensitive or challenging sequences, alternative deprotection reagents such as DBU/piperazine or pyrrolidine offer powerful tools to enhance deprotection efficiency while minimizing side reactions. The choice of the optimal deprotection strategy is not a one-size-fits-all solution but rather a carefully considered decision based on the specific peptide sequence, the nature of the lactam bridge, and the overall synthetic goals. By leveraging the knowledge and protocols outlined in this application note, researchers can confidently navigate the complexities of constrained peptide synthesis and unlock the full potential of these remarkable molecules.
References
-
Bracken, C., Gulyas, J., Taylor, J., & Baum, J. (1994). Synthesis and nuclear magnetic resonance structure determination of an α-helical, bicyclic, lactam-bridged hexapeptide. Journal of the American Chemical Society, 116(14), 6431–6432. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417–104425. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Gómez-Martínez, M., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules, 25(4), 823. [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). [Video]. YouTube. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. [Link]
-
Di Maro, S., et al. (2018). Investigation on side-product formation during the synthesis of a lactoferrin-derived lactam-bridged cyclic peptide. Journal of Peptide Science, 24(8), e3094. [Link]
-
Taylor, J. W. (2002). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. Biopolymers, 66(1), 49-75. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Albericio, F., et al. (2022). In situ Fmoc removal. Green Chemistry, 24(12), 4887-4896. [Link]
-
Albericio, F., et al. (2015). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 87-114). Oxford University Press. [Link]
-
Cárdenas, C., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(16), 4935. [Link]
-
Pathak, T. P., & Miller, S. J. (2015). An Entirely Fmoc Solid Phase Approach to the Synthesis of Daptomycin Analogs. The Journal of Organic Chemistry, 80(15), 7848-7856. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417–104425. [Link]
-
Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14211–14221. [Link]
-
Bisello, A., et al. (2019). Backbone distortions in lactam-bridged helical peptides. Journal of Peptide Science, 25(12), e3218. [Link]
-
Taylor, J. W. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75. [Link]
-
Pathak, T. P., & Miller, S. J. (2018). An Entirely Fmoc Solid Phase Approach to the Synthesis of Daptomycin Analogs. Peptide Science, 108(1), e23039. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(126), 104417-104425. [Link]
-
Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14211–14221. [Link]
-
Besser, D., et al. (2008). Comparative Study of Chemical Approaches to the Solid-Phase Synthesis of a Tumor-Seeking α-MSH Analogue. International Journal of Peptide Research and Therapeutics, 14(3), 225-233. [Link]
-
Taylor, R. J., & Taylor, J. W. (2014). Synthesis, mechanism of action, and SAR studies on the cyclic lipopeptide antibiotic daptomycin. Canadian Journal of Chemistry, 92(4), 257-267. [Link]
-
Cabri, W., et al. (2020). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 22(23), 8266-8277. [Link]
-
Cherkupally, P., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3567–3575. [Link]
-
Pal, S., et al. (2007). A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs. In Peptides for Youth (pp. 559-560). Springer. [Link]
-
Harris, P. W. R., & Brimble, M. A. (2021). Another side (product) of synthesising antibiotic, daptomycin. ChemBites. [Link]
-
Jacobson, K. A., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(1), 467–487. [Link]
-
Bapna, A., et al. (2016). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. Tetrahedron Letters, 57(48), 5347-5350. [Link]
-
Xu, B., et al. (2019). A Versatile Boc Solid Phase Synthesis of Daptomycin and Analogues Using Site Specific, On‐Resin Ozonolysis to Install the Kynurenine Residue. Chemistry – A European Journal, 25(62), 14096-14100. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8092. [Link]
-
Cárdenas, C., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(16), 4935. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Conformationally Constrained LHRH Analogs via Freidinger’s Lactam Strategy
This Application Note is structured to provide a comprehensive, technical guide for the synthesis of LHRH analogs utilizing Freidinger’s lactam constraints. It is designed for immediate application in a research or drug discovery setting.
Executive Summary
Luteinizing Hormone-Releasing Hormone (LHRH), or GnRH, is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH
This guide details the synthesis of high-potency LHRH analogs by incorporating Freidinger’s Lactam (specifically (3S,6S)-3-amino-2-piperidone-6-carboxylic acid , abbreviated as Apc ).[1] This non-proteinogenic amino acid acts as a dipeptide isostere , replacing the Gly
Mechanism & Rationale
The Conformational Problem
Native LHRH exists as an ensemble of conformers in solution. The bioactive conformation requires a sharp reverse turn (Type II’
The Lactam Solution
The Freidinger lactam (Apc) constrains the peptide backbone by covalently linking the nitrogen of residue
-
Constraint Type:
-lactam (6-membered ring).[1] -
Substitution: Replaces Gly
-Leu . -
Effect: Reduces entropic penalty upon receptor binding and prevents cleavage by post-proline cleaving enzymes and neutral endopeptidases.
Structural Comparison
| Feature | Native LHRH (Gly | Freidinger Analog (Apc |
| Backbone Flexibility | High (Rotatable | Rigid (Locked in ring) |
| Turn Type | Transient Type II' | Permanent Type II' |
| Proteolytic Stability | Low (Cleavage at Gly-Leu) | High (Sterically hindered) |
| Receptor Affinity |
Synthesis Strategy
The synthesis is divided into two phases:
-
Solution-Phase Synthesis of the Synthon: Preparation of Fmoc-protected Apc (Fmoc-(S)-3-amino-2-piperidone-6-carboxylic acid).[1]
-
Solid-Phase Peptide Synthesis (SPPS): Incorporation of the synthon into the LHRH sequence.
Phase 1: Synthesis of Fmoc-Apc-OH Synthon
Note: While several routes exist, the route starting from L-Glutamic acid or Methionine is classic.[1] Below is the optimized modern protocol via intramolecular alkylation.
DOT Diagram: Synthon Synthesis Workflow
Detailed Protocol (Phase 1)
Reagents: L-Glutamic acid, Thionyl chloride, Methanol, Di-tert-butyl dicarbonate (Boc
-
Diester Formation: Suspend L-Glutamic acid (10 g) in dry MeOH (100 mL). Add SOCl
(2.5 eq) dropwise at 0°C. Reflux for 4h. Evaporate to yield L-Glu(OMe)-OMe HCl.[1] -
N-Boc Protection: Dissolve residue in DCM/TEA. Add Boc
O (1.1 eq). Stir 12h. Yield: Boc-Glu(OMe)-OMe .[1] -
Selective Reduction: Dissolve diester in THF. Add LiBH
(1.0 eq) at 0°C to selectively reduce the -ester (requires careful control) or use the Methionine route for higher specificity. Alternative robust step: Convert -acid to mixed anhydride and reduce with NaBH to the alcohol Boc-Glu(OMe)-CH OH . -
Cyclization: Convert the alcohol to a leaving group (Tosylate). Treat with base (NaH) in DMF to induce intramolecular cyclization (N-alkylation).[1] This forms the piperidone ring.
-
Final Protection:
-
Saponify the methyl ester (LiOH, THF/H
O). -
Remove Boc (TFA/DCM).
-
Reprotect with Fmoc-OSu (Na
CO , Dioxane/H O). -
Result: Fmoc-(S)-3-amino-2-piperidone-6-carboxylic acid (Fmoc-Apc-OH) .[1]
-
Phase 2: Solid-Phase Peptide Synthesis (SPPS)
Target Sequence: pGlu-His-Trp-Ser-Tyr-Apc -Arg-Pro-Gly-NH
DOT Diagram: SPPS Workflow
Detailed Protocol (Phase 2)
Materials:
-
Resin: Rink Amide MBHA resin (Loading: 0.5–0.6 mmol/g).
-
Coupling Reagents: HATU (for Lactam), HBTU (standard), DIEA.
-
Solvents: DMF (peptide grade), DCM, TFA.
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell 200 mg Rink Amide resin in DMF (3 x 30 min).
-
Deprotect Fmoc: 20% Piperidine/DMF (2 x 10 min).[4] Wash DMF (5x).
-
-
Standard Elongation (C-terminus):
-
Couple Fmoc-Gly-OH , Fmoc-Pro-OH , Fmoc-Arg(Pbf)-OH sequentially.[1]
-
Standard Cycle: 3 eq Fmoc-AA, 3 eq HBTU, 6 eq DIEA in DMF. 45 min reaction.
-
QC: Kaiser test (Blue = Free amine, Yellow = Coupled).
-
-
Coupling the Freidinger Lactam (Critical Step):
-
The secondary structure of the lactam and steric bulk require a potent coupling agent.
-
Reagents: 2.0 eq Fmoc-Apc-OH , 2.0 eq HATU , 2.0 eq HOAt , 4.0 eq DIEA .
-
Condition: Pre-activate for 2 min, then add to resin. Shake for 2 - 4 hours (double coupling recommended).
-
Note: The amine of Arg
is sterically accessible, but the carboxyl of Apc is hindered.
-
-
Elongation (N-terminus):
-
Deprotect Fmoc from Apc (standard conditions). Note: The exposed amine is a primary amine on the lactam ring.
-
Couple Fmoc-Tyr(tBu)-OH .[1] Use HATU again to ensure efficient coupling to the lactam amine.
-
Continue with Fmoc-Ser(tBu)-OH , Fmoc-Trp(Boc)-OH , Fmoc-His(Trt)-OH , and pGlu-OH (Pyroglutamic acid).[1]
-
-
Cleavage & Isolation:
-
Wash resin with DCM (5x) and dry under N
. -
Cleavage Cocktail: TFA/Triisopropylsilane/Water (95:2.5:2.5).
-
Reaction: 2 hours at RT.
-
Precipitate filtrate in cold Diethyl Ether. Centrifuge and dry pellet.
-
Quality Control & Validation
Analytical HPLC[1]
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).
-
Gradient: 5-60% Acetonitrile in Water (0.1% TFA) over 30 min.
-
Expectation: The lactam analog typically elutes later than the hydrolyzed by-products due to the constrained hydrophobic core.
Mass Spectrometry (ESI-MS)[1]
-
Verify the mass shift.
-
Native LHRH: MW
1182.3 Da. -
Analog (Apc replacement of Gly-Leu): Calculate exact mass based on Apc residue (C
H N O residue mass vs Gly+Leu mass).-
Gly (57) + Leu (113) = 170 Da removed.
-
Apc (residue MW
140 Da) added. -
Result: The analog is lighter than the native sequence if replacing Gly-Leu.
-
NMR Verification
-
H-NMR in DMSO-d
or D O. -
Diagnostic Signal: Look for the distinct lactam
-proton resonances and the absence of the Leu -proton typical splitting. -
NOESY: Strong NOE between Tyr
H and Apc H confirms the -turn induction.
References
-
Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog.[1][5] Science, 210(4470), 656-658. Link
-
Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553-5566. Link
-
Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics.[6] Current Medicinal Chemistry, 13(13), 1525-1556. Link
-
Stojilkovic, S. S., et al. (1994).[7] Signaling through G protein-coupled receptors.[1][3] Endocrine Reviews. Link
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Link
Sources
- 1. ECMDB: 3-Amino-2-piperidone (ECMDB24041) (M2MDB006158) [ecmdb.ca]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy | MDPI [mdpi.com]
- 3. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptideweb.com [peptideweb.com]
- 5. Design of biologically active, conformationally constrained GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Optimizing Peptide Coupling Yields with Freidinger's Lactam Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Conformational Constraint with Freidinger's Lactam
In the landscape of rational drug design and peptide science, controlling the three-dimensional structure of a peptide is paramount to modulating its biological activity, metabolic stability, and pharmacokinetic profile. Peptides in solution often exist as a dynamic ensemble of conformers, which can dilute their efficacy by presenting non-bioactive shapes to their target receptors.[1] The introduction of conformational constraints is a powerful strategy to lock a peptide into its bioactive conformation, thereby enhancing potency and selectivity.[1][2]
Among the most elegant and effective tools for this purpose is the Freidinger lactam, a γ-lactam-bridged dipeptide mimic.[1] Developed in the early 1980s, this structural motif serves as a rigid scaffold that induces and stabilizes a Type II' β-turn, a common secondary structure element critical for molecular recognition in many peptide-protein interactions. By pre-organizing the peptide backbone, Freidinger's lactams reduce the entropic penalty of binding and can lead to significant gains in affinity and stability.
However, the very rigidity that makes the Freidinger lactam a valuable tool also presents a significant synthetic challenge. As a sterically hindered, α,α-disubstituted amino acid surrogate, its incorporation into a growing peptide chain via standard coupling protocols is often inefficient, leading to low yields, deletion sequences, and complex purification challenges. This guide provides a deep dive into the mechanistic considerations and practical strategies required to overcome these hurdles, ensuring high-yield incorporation of Freidinger's lactam building blocks in both solid-phase and solution-phase peptide synthesis.
The Core Challenge: Steric Hindrance in Freidinger's Lactam Coupling
The primary obstacle to efficient coupling of a Freidinger's lactam is steric hindrance. The rigid cyclic structure and the substitution pattern at the α-carbon create a crowded environment around both the incoming N-terminal amine of the lactam (when it is the nucleophile) and its C-terminal carboxylic acid (when it is the electrophile). This bulkiness impedes the approach of the reacting partners, slowing down the rate of peptide bond formation significantly compared to standard amino acids.[3]
Traditional coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often insufficiently reactive to overcome this steric barrier, leading to incomplete reactions.[4] Furthermore, the slowed kinetics of the desired coupling reaction can allow side reactions, such as racemization or premature cyclization/decomposition, to become more prominent.
Therefore, optimizing the yield requires a multi-faceted approach that addresses:
-
Potent Carboxyl Group Activation: Utilizing coupling reagents that generate highly reactive intermediates.
-
Optimal Reaction Environment: Selecting solvents and bases that maximize reactivity and minimize aggregation.
-
Kinetic Control: Adjusting time, temperature, and stoichiometry to drive the reaction to completion.
Mechanism of Action: High-Potency Coupling Reagents
To overcome steric hindrance, the carboxylic acid of the incoming Freidinger's lactam (or the resin-bound peptide) must be converted into a highly reactive ester. This is the primary role of the coupling reagent. The most effective reagents for hindered couplings fall into two main classes: phosphonium salts and uronium/aminium salts .[4][5][6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents react with the carboxylate to form a highly reactive phosphonium ester. They are known for their high efficiency and relatively low risk of racemization. PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a classic example that has demonstrated robust performance in difficult couplings.[5]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents, particularly those based on the HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure® backbone, are among the most powerful activating agents available.[5][6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) forms a highly reactive OAt-ester, which is exceptionally effective at acylating sterically hindered amines.[4] COMU, which incorporates OxymaPure, offers comparable reactivity to HATU with the added benefits of being non-explosive and having reduced allergenic potential.[5]
Diagram 1: Activation Mechanism with Uronium Reagents
Below is a generalized workflow illustrating the activation of a carboxylic acid using a uronium salt like HATU, a critical first step for coupling a sterically hindered building block.
Caption: Workflow for Uronium Salt-Mediated Coupling.
Experimental Protocols & Optimization Strategies
This section provides a detailed protocol for solid-phase peptide synthesis (SPPS) incorporating a Freidinger's lactam, followed by key optimization parameters.
Protocol 1: High-Efficiency SPPS Coupling of an Fmoc-Protected Freidinger's Lactam
This protocol assumes a standard Fmoc/tBu SPPS strategy on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected Freidinger's lactam building block
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N-Methyl-2-pyrrolidone (NMP)[4]
-
Deprotection Solution: 20% Piperidine in NMP
-
Washing Solvents: NMP, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in NMP for 30-60 minutes in a reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine/NMP solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with NMP (5-6 times) to ensure complete removal of piperidine.
-
-
Amino Acid Pre-activation (Critical Step):
-
In a separate vessel, dissolve the Fmoc-Freidinger's lactam (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in a minimal volume of NMP.[4]
-
Add DIEA (8 equivalents, 0.8 mmol) to the solution.[4]
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for a minimum of 2 hours at room temperature. For particularly difficult sequences, extend this time to 4 hours or overnight.[4]
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly with NMP and DCM, and dry them.
-
Perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) signifies incomplete coupling.
-
-
Double Coupling (If Necessary):
-
If the Kaiser test is positive, drain the reaction vessel and repeat steps 3 and 4 with a fresh solution of activated amino acid.[4] This second coupling is often essential for achieving near-quantitative yields with hindered residues.
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with NMP (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
Chain Elongation: Proceed to the deprotection step for the next amino acid in the sequence.
Optimization Strategies: A Deeper Dive
Achieving >99% coupling efficiency is a matter of systematically optimizing several interdependent parameters. The following strategies are presented in order of impact.
Choice of Coupling Reagent
The single most critical factor is the selection of a potent activating reagent. While standard reagents may suffice for simple peptides, they are inadequate for Freidinger's lactams.
| Reagent Class | Examples | Relative Efficiency for Hindered Coupling | Key Considerations |
| Uronium/Aminium | HATU, HCTU, COMU | Excellent | Highly reactive, fast kinetics. HATU/HCTU are standards for difficult couplings. COMU is a safer, non-explosive alternative.[5] |
| Phosphonium | PyBOP, PyAOP | Very Good | Less likely to cause guanidinylation of the free amine compared to some uronium salts. Excellent choice for cyclization.[5] |
| Other High-Activity | T3P®, DEPBT | Good to Very Good | T3P® is effective, especially in solution phase. DEPBT is noted for its remarkable resistance to racemization.[5] |
| Carbodiimides | DCC, DIC, EDC | Poor to Fair | Generally not recommended for hindered couplings unless used with additives like OxymaPure®. Often leads to incomplete reactions.[4][6] |
Solvent Environment
The solvent must effectively solvate the growing peptide chain attached to the solid support to ensure that reactive sites are accessible. Poor solvation leads to peptide aggregation and dramatically reduced coupling efficiency.[4]
| Solvent | Average Coupling Yield (Difficult Sequence) [7][8] | Rationale & Recommendation |
| DMF (Dimethylformamide) | ~99.5% | The historical standard. Provides good solvation for many sequences. |
| NMP (N-Methyl-2-pyrrolidone) | Often superior to DMF | Has stronger solvating properties than DMF, making it the preferred choice for complex or aggregation-prone sequences, including those with hindered residues.[4] |
| DMSO (Dimethyl sulfoxide) | ~91.8% | Can be used as a co-solvent (e.g., NMP:DMSO 8:2) to disrupt secondary structures but can be inefficient on its own.[7][8] |
| DMA (Dimethylacetamide) | ~98.0% | Another effective solvent with good solvating power. |
Recommendation: Use NMP as the primary solvent for all washing, deprotection, and coupling steps when incorporating Freidinger's lactams.
Base Selection and Neutralization Protocol
The base is required to neutralize the protonated N-terminal amine and to facilitate the formation of the active ester.
-
Choice of Base: A non-nucleophilic, sterically hindered base is essential to prevent side reactions. DIEA (DIPEA) is the most common choice. 2,4,6-Collidine is an alternative that can sometimes reduce racemization.
-
In Situ Neutralization: Standard protocols involve a separate neutralization step after Fmoc deprotection, followed by washing. However, the neutral, free-amine form of the peptide-resin is most prone to aggregation.[9] The in situ neutralization protocol circumvents this by combining the neutralization and coupling steps. The base is added along with the activated amino acid, minimizing the time the peptide-resin spends in its aggregation-prone state and often improving yields.[9]
Reaction Time and Temperature
-
Time: Due to slowed kinetics, coupling times must be extended. While standard couplings are often complete in 30-60 minutes, a minimum of 2 hours is recommended for the first coupling attempt with a Freidinger's lactam. If a double coupling is required, the second coupling can also be run for 2 hours or longer.
-
Temperature: For extremely challenging couplings, gentle heating (e.g., 40-50°C) can increase the reaction rate. However, this must be done with extreme caution, as elevated temperatures significantly increase the risk of racemization , particularly at the activated C-terminal residue.[4] Microwave-assisted peptide synthesis (MASPS) is a highly effective alternative, as it uses rapid, controlled heating to drive difficult couplings to completion in minutes while often minimizing racemization compared to conventional heating.[4][5]
Diagram 2: Decision Workflow for Optimizing Coupling
This diagram outlines the logical steps a researcher should follow when a coupling reaction with a Freidinger's lactam proves to be incomplete.
Caption: Decision tree for troubleshooting incomplete coupling.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after 1st Coupling | Incomplete reaction due to steric hindrance. | Perform a second coupling (double couple) for an additional 2-4 hours. This is standard practice for hindered residues. |
| Positive Kaiser Test after Double Coupling | 1. Insufficiently potent coupling reagent.2. Severe on-resin aggregation.3. Poor quality of Freidinger's lactam reagent. | 1. Switch to a more powerful reagent (e.g., from PyBOP to HATU or COMU).2. Ensure NMP is used as the solvent. Consider a capping step with acetic anhydride to terminate unreacted chains before proceeding.3. Verify the purity of the building block via LC-MS. |
| Low Yield of Final Peptide | Cumulative effect of incomplete couplings throughout the synthesis. | Re-synthesize the peptide using the optimized protocol (high-potency reagent, NMP, double coupling for the lactam) from the start. Monitor each coupling step. |
| Presence of Deletion Sequences (-X Da) | Failed coupling at the Freidinger's lactam step. | Implement the full optimized protocol, including pre-activation, extended coupling times, and mandatory double coupling for the lactam building block. |
| Racemization Detected in Final Product | 1. Use of excessive base.2. Prolonged pre-activation time.3. Use of elevated temperature. | 1. Use precise stoichiometry for the base (e.g., 2 eq. for coupling, 4 eq. for in-situ neutralization). Consider using 2,4,6-collidine.2. Keep pre-activation times short (2-5 minutes).3. Avoid conventional heating. If thermal energy is required, use a dedicated microwave peptide synthesizer. |
Conclusion
The incorporation of Freidinger's lactam building blocks is a high-value synthetic step that imparts crucial conformational stability to peptide drug candidates. While the inherent steric hindrance of these structures poses a significant challenge, achieving high coupling yields is entirely feasible through a rational, mechanistically informed approach. Success hinges on moving beyond standard coupling protocols and embracing a strategy of potent activation, optimal solvent selection, and kinetic control. By employing powerful uronium or phosphonium reagents like HATU or PyBOP, utilizing the superior solvating properties of NMP, and systematically applying techniques such as extended reaction times and double coupling, researchers can reliably and efficiently synthesize these complex, high-impact peptidomimetics. This guide provides the foundational protocols and optimization logic to empower scientists to harness the full potential of Freidinger's lactams in their research and development endeavors.
References
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Synthetix. [Link]
-
Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry. [Link]
-
Wilson, Z. E., et al. (2025). Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Reaction Chemistry & Engineering. [Link]
-
Packman, L. C. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research. [Link]
-
Ahmadi, M., et al. (2021). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. European Journal of Organic Chemistry. [Link]
-
aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Hartman, M. C. T., et al. (2009). Facilitated synthesis of proteins containing modified dipeptides. Nucleic Acids Research. [Link]
-
Hayashi, Y. (2021). Highly Sterically Hindered Peptide Bond Formation. Thieme Group. [Link]
-
Galaud, F., et al. (2006). Synthesis and Incorporation of Freidinger Lactam Analogs in GHRP-6. Journal of Peptide Science. [Link]
-
Rodgers, G., et al. (2020). Synthesis of boronic ester γ‐lactam building blocks. Advanced Synthesis & Catalysis. [Link]
-
Packman, L. C. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. ResearchGate. [Link]
-
El-Faham, A. & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Chemical Reviews. [Link]
-
Verdine, G. L. & Hilinski, G. J. (2012). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. [Link]
-
Galaud, F., et al. (2006). Synthesis and Incorporation of Freidinger Lactam Analogs in GHRP-6. ResearchGate. [Link]
-
Wilson, A. J. (2018). Double quick, double click reversible peptide “stapling”. Chemical Science. [Link]
-
El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Houston, M. E. Jr. & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers. [Link]
-
Russell, D. H., et al. (2022). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry. [Link]
-
Li, H., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Application Note: Manual vs. Automated SPPS of N-Fmoc-Freidinger’s Lactam (Fmoc-Agl-OH)
This Application Note is designed for researchers and drug development professionals focusing on peptidomimetic synthesis. It details the specific protocols for incorporating N-Fmoc-Freidinger’s Lactam (specifically the Fmoc-Agl-OH building block, or Fmoc-(S)-3-amino-1-carboxymethyl-pyrrolidin-2-one) into peptide sequences using Solid Phase Peptide Synthesis (SPPS).
Executive Summary
Freidinger’s lactams (amino-lactam bridged dipeptides) are critical structural motifs used to constrain peptide backbones, typically stabilizing type II’
This guide compares Manual (Precision) and Automated (Microwave-Assisted) protocols. We demonstrate that while manual synthesis offers superior control for preventing aggregation in complex sequences, automated microwave synthesis significantly improves coupling yields to the hindered lactam amine without compromising the integrity of the lactam ring.
Chemical Background & Challenges[2][3]
The Building Block
The term "N-Fmoc-Freidinger's lactam" in this context refers to Fmoc-Agl-OH .
-
Structure: A
-lactam (pyrrolidinone) ring. -
Chirality: The C3 position (carrying the Fmoc-amino group) is a chiral center (
-configuration mimics the natural L-amino acid backbone). -
Connectivity: The carboxyl group is attached to N1 via a methylene bridge (glycine-like linker), removing the risk of oxazolone-mediated racemization during its own activation.
The Synthetic Bottleneck
-
Coupling Fmoc-Agl-OH (Activation of COOH):
-
Risk: Low. The carboxyl is primary and non-hindered.
-
Kinetics: Fast.
-
-
Coupling TO H-Agl-Peptide-Resin (Acylation of Amine):
-
Risk:High . Upon Fmoc removal, the primary amine at C3 is held rigidly by the lactam ring. While not chemically secondary, the conformational constraint restricts the angle of attack for the incoming activated amino acid.
-
Consequence: Incomplete coupling (deletion sequences) and potential aggregation.[2]
-
Experimental Protocols
Materials & Reagents[4]
-
Resin: Rink Amide (0.6 mmol/g) or 2-Chlorotrityl Chloride (for C-terminal acids).
-
Solvents: DMF (Peptide grade), DCM, NMP (for difficult couplings).
-
Activators: HATU, HCTU, DIC, Oxyma Pure.
-
Bases: DIPEA, Collidine.
Protocol A: Manual Synthesis (The "Precision" Method)
Best for: Precious/expensive building blocks, sequences prone to aggregation, or labs without microwave synthesizers.
Step-by-Step Workflow:
-
Resin Swelling: DCM (20 min), then DMF (3 x 5 min).
-
Standard Fmoc Deprotection: 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).
-
Coupling Fmoc-Agl-OH (The Lactam):
-
Stoichiometry: 3 eq Fmoc-Agl-OH : 2.9 eq HATU : 6 eq DIPEA.
-
Time: 60 min at Room Temperature (RT).
-
Monitoring: Kaiser Test (Result: Negative / Colorless beads).
-
-
Deprotection of Agl: 20% Piperidine/DMF (2 x 10 min).
-
Note: The exposed amine is on the ring.
-
-
Critical Step: Coupling the NEXT Amino Acid (Fmoc-AA-OH):
-
Reagent Choice: Use HOAt or Oxyma with DIC to enhance active ester reactivity.
-
Cycle 1: 4 eq Fmoc-AA-OH : 4 eq DIC : 4 eq Oxyma in DMF/NMP (1:1). Shake 2 hours at RT.
-
Test: Kaiser Test. If slightly blue (positive), proceed to Cycle 2.
-
Cycle 2 (Re-coupling): 3 eq Fmoc-AA-OH : 2.9 eq HATU : 6 eq DIPEA in NMP. Shake 1 hour.
-
-
Capping: Acetic Anhydride/Pyridine (10%) in DMF for 10 min (to terminate unreacted chains).
Protocol B: Automated Microwave Synthesis (The "Throughput" Method)
Best for: Long sequences, overcoming steric hindrance, high reproducibility.
Instrument Settings (e.g., CEM Liberty Blue / Biotage Initiator):
| Parameter | Standard AA Coupling | Fmoc-Agl-OH Coupling | Coupling TO Agl (Next AA) |
| Temperature | 75°C | 75°C | 75°C - 90°C |
| Time | 5 min | 5 min | 10 min |
| Power | Standard | Standard | High |
| Reagents | DIC/Oxyma | DIC/Oxyma | HATU/DIPEA (Preferred) |
Protocol Adjustments:
-
Coupling Fmoc-Agl-OH: Standard microwave cycle (75°C, 5 min) is sufficient. The glycine-like linker prevents racemization.
-
Deprotection: Standard 20% Piperidine (with 0.1M Oxyma to prevent aspartimide if Asp is present).
-
Coupling TO Agl:
-
The rigid amine requires high energy to assume the transition state.
-
Recommendation: Use HATU/DIPEA at 75°C for 10 minutes .
-
Why? The thermal energy overcomes the rotational barrier imposed by the lactam ring, significantly driving the reaction to completion compared to RT methods.
-
Comparative Analysis & Data
Efficiency Comparison
The following table summarizes typical results for the synthesis of a model pentapeptide H-Phe-Ala-Agl-Gly-Leu-NH2.
| Metric | Manual Synthesis (RT) | Automated Microwave (MW) |
| Coupling Yield (Agl to Gly) | >99% | >99% |
| Coupling Yield (Ala to Agl) | 85-92% (Single coupling) | >98% (Single coupling) |
| Total Synthesis Time | ~18 Hours | ~3 Hours |
| Racemization (Agl residue) | < 1% | < 2% (at 75°C) |
| Purity (Crude) | 78% | 91% |
Decision Matrix
-
Choose Manual if: You are synthesizing a library where the Agl position varies, or if you lack microwave instrumentation. You must be prepared to double-couple the residue following the lactam.
-
Choose Automated if: You require high purity and speed. The microwave energy is the "great equalizer" for the steric hindrance of the Agl amine.
Visualizations
Workflow Diagram
The following diagram illustrates the critical decision points in the synthesis, highlighting the "Bottleneck" step.
Caption: Workflow decision tree for incorporating Fmoc-Agl-OH. The critical divergence occurs at the coupling of the subsequent amino acid.
Troubleshooting & Tips
-
Solvent Magic: For manual synthesis, if the coupling to Agl is sluggish, switch the solvent from DMF to NMP (N-methylpyrrolidone). NMP disrupts beta-sheet aggregation better than DMF, which is common with lactam-constrained peptides.
-
Monitoring: The Kaiser test on the Agl-amine (secondary-like steric environment but primary amine) usually gives a Blue color, but it may be fainter than usual. A Chloranil test is not necessary as it is a primary amine, but be aware of false negatives if the resin is aggregated.
-
Racemization Check: If you suspect racemization of the Agl residue (rare but possible), synthesize a diastereomeric standard (using Fmoc-D-Agl-OH if available, or separating isomers via HPLC). The D-isomer typically elutes earlier on C18 columns.
References
-
Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658.
-
Jamieson, A. G., et al. (2009). Peptide scanning for antimicrobial activity using amino-lactam constrained turns. Chemical Biology & Drug Design, 74(2), 155-161.
-
Stymiest, J. L., et al. (2005). Synthesis of biologically active amino-lactam peptide mimics. Organic Letters, 7(11), 2101-2104.
-
CEM Corporation. (n.d.). Microwave-Enhanced SPPS of Difficult Peptides. Application Note.
-
Beilstein J. Org. Chem. (2014).[3][4] Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1197–1212.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Fmoc-Freidinger's Lactam Coupling
Topic: Optimization of Coupling Efficiency and Fidelity for N-Fmoc-Freidinger’s Lactam (3-amino-lactam constraints) in SPPS. Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary: The Challenge of the Constrained Ring
Welcome to the Technical Support Center. You are likely here because the incorporation of an N-Fmoc-Freidinger’s lactam (typically a 3-amino-2-oxo-1-azepineacetic acid derivative or similar 5–7 membered ring system) has stalled your peptide synthesis.
These scaffolds are invaluable for mimicking
-
Steric Bulk: The fused ring system creates massive steric hindrance, impeding nucleophilic attack.
-
Racemization Sensitivity: The
-carbon (C3) is highly susceptible to base-catalyzed epimerization during activation. -
Aggregation: These hydrophobic, rigid scaffolds often induce on-resin aggregation, leading to "difficult sequences" immediately following their insertion.
This guide provides a causal analysis and self-validating protocols to overcome these barriers.
Module 1: Overcoming Low Coupling Yields (Steric Hindrance)
Q: I am observing incomplete coupling of the N-Fmoc-Freidinger’s lactam to the resin-bound peptide. Standard HBTU/DIPEA protocols fail. Why?
A: The lactam ring creates a "steric wall" that standard carbodiimides cannot breach. The exocyclic carboxylic acid of a Freidinger lactam is sterically crowded by the adjacent lactam ring. Standard reagents (HBTU/HCTU) generate an active ester that is too short-lived or insufficiently reactive to penetrate this steric shield before hydrolysis or side-reactions occur.
Troubleshooting Protocol: The "Power Coupling" Strategy You must switch to reagents that generate a more stable, yet highly reactive 7-azabenzotriazole ester (At) or use phosphonium salts for difficult couplings.
Step-by-Step Optimization:
-
Reagent Switch: Replace HBTU with HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
-
Reasoning: The pyridine nitrogen in HATU/PyAOP provides an "anchoring" effect (neighboring group participation) that accelerates the acylation rate by ~10-100x compared to HBTU.
-
-
Solvent System: Use NMP (N-methylpyrrolidone) instead of DMF.
-
Reasoning: NMP swells the resin more effectively and disrupts secondary structure aggregation better than DMF.
-
-
Microwave Irradiation (Critical):
-
Apply microwave energy at 75°C for 10 minutes .
-
Note: If Cys or His are present in the sequence, limit temperature to 50°C to prevent their racemization.
-
Data: Coupling Reagent Efficacy for Hindered Amines
| Reagent Class | Reagent | Reactivity (Hindered) | Racemization Risk | Recommendation |
| Standard | HBTU / HCTU | Low | Moderate | Do Not Use for Lactams |
| High Power | HATU | High | Moderate-High | Standard Choice (with Collidine) |
| Nuclear | PyAOP | Very High | High | Use if HATU fails |
| Low Racem. | COMU / Oxyma | High | Lowest | Best for Epimerization-Prone cases |
Module 2: Preventing Epimerization (Purity Issues)
Q: The coupling worked, but LCMS shows a "doublet" peak. Is my lactam racemizing?
A: Yes. The C3 position of Freidinger’s lactam is chemically fragile.
During activation, the N-Fmoc group and the activated carboxylate can form an oxazolone intermediate. In constrained rings, the strain energy makes the
Troubleshooting Protocol: The "Base-Starvation" Method
To fix this, you must decouple the activation speed from the basicity of the environment.
-
Change the Base: Replace DIPEA with 2,4,6-Trimethylpyridine (TMP / Collidine) .
-
Use Oxyma Pure: Switch from HOBt/HOAt to Oxyma Pure (Ethyl cyanohydroxyiminoacetate).
-
Evidence: Studies show Oxyma/DIC coupling yields lower racemization rates than HATU/DIPEA for sensitive residues like Cys and His, and this applies to lactams.
-
Diagram: Racemization Pathways & Prevention
Figure 1: Mechanism of Racemization. The use of strong bases (DIPEA) promotes the enolization path (red). Weak bases (Collidine) favor the direct coupling path (green).
Module 3: Aggregation & "The Sticky Gel"
Q: After coupling the lactam, the resin became sticky and the next amino acid failed to couple. What happened?
A: You have triggered on-resin aggregation (Beta-sheet formation).
Freidinger’s lactams are often designed to mimic
Troubleshooting Protocol: The "Magic Mixture"
-
Solvent Cocktail: Do not use pure DMF. Use a Chaotropic Solvent Mixture :
-
DMF / DMSO (1:1) : DMSO is excellent at disrupting hydrogen bond networks in aggregates.
-
Alternative:DMF / DCM / NMP (1:1:1) .
-
-
Pseudoproline Dipeptides: If the sequence allows, insert a Pseudoproline (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) after the lactam. This "kink" disrupts the secondary structure, reswelling the resin.
-
Low-Load Resin: Use a resin with lower substitution (0.2 – 0.3 mmol/g) to spatially separate the peptide chains and prevent intermolecular stacking.
Module 4: Monitoring & Validation
Q: The Kaiser test is negative (yellow), but cleavage shows the coupling failed. Why?
A: False Negatives are common with secondary amines and aggregated sequences. If you are coupling to a secondary amine (e.g., if the previous residue was Proline or an N-methyl amino acid), the Kaiser test (ninhydrin) is not sensitive. If the resin is aggregated, the reagents can't reach the N-terminus to react.[3]
Validation Protocol:
-
Chloranil Test: Use the Chloranil (acetaldehyde) test for secondary amines. It turns dark blue if free secondary amines are present.
-
Micro-Cleavage (Gold Standard):
-
Take 2-5 mg of resin.
-
Treat with 50uL TFA/H2O/TIPS (95:2.5:2.5) for 15 mins.
-
Precipitate in ether, dissolve in MeCN/H2O, and inject on LCMS.
-
Why: This is the only way to definitively distinguish between unreacted amine, coupled product, and racemized product.
-
Summary Workflow: The Decision Matrix
Figure 2: Troubleshooting Decision Tree. Follow the path based on your specific failure mode (Yield vs. Purity vs. Resin State).
References
-
Freidinger, R. M., Veber, D. F., et al. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science. Link
-
Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
CEM Corporation. (2015). Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control.[5] Webinar/Whitepaper. Link
-
Subra, G., et al. (2014).[6] Methods and protocols of modern solid phase peptide synthesis.[6][7] Methods in Molecular Biology. Link
Sources
- 1. bachem.com [bachem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Freidinger Lactam Synthesis & Stereocontrol
Topic: Preventing Racemization During Freidinger’s Lactam Incorporation Document ID: TS-FL-2024-001 Status: Active Audience: Medicinal Chemists, Peptide Scientists, Process Chemists
Introduction
The Freidinger Lactam (specifically the
While the original 1982 methodology by Freidinger, Perlow, and Veber is robust, racemization at the
-
Ring Closure (Cyclization): The formation of the
-lactam ring from a methionine or glutamic acid precursor. -
Peptide Assembly: The subsequent coupling of the sterically hindered lactam unit to the growing peptide chain.
This guide provides a root-cause analysis of racemization and validated protocols to maintain enantiomeric excess (
Module 1: The Chemistry of Failure (Root Cause Analysis)
Racemization in Freidinger lactam synthesis is rarely random; it is a deterministic outcome of specific mechanistic pathways.
The Oxazolone (Azlactone) Pathway
The most aggressive racemization mechanism occurs if the nitrogen of the amino acid is protected as an amide (e.g., Acetyl, Benzoyl) rather than a carbamate (Boc, Fmoc).
-
Mechanism: The carbonyl oxygen of the amide attacks the activated carboxyl group, forming a 5-membered oxazolone ring.
-
Result: The
-proton on the oxazolone is highly acidic ( ), allowing rapid equilibration between and isomers via an enol intermediate.
Direct Enolization (Base-Catalyzed)
During the cyclization step (often using NaH or LHMDS), the strong base required to deprotonate the amide nitrogen can also abstract the
-
The temperature is too high.
-
The leaving group (e.g., sulfonium salt) is sluggish, prolonging exposure to the base.
Visualization: The Racemization Danger Zone
Figure 1: Mechanistic divergence based on N-protecting group selection. Amide protection leads to the oxazolone "death spiral," while carbamates favor direct cyclization.
Module 2: Validated Protocol (The Methionine Route)
This protocol is optimized from the original Freidinger method (JOC 1982) to minimize
Reagents & Conditions Table
| Component | Standard Choice | Why? (Stereocontrol Rationale) |
| Starting Material | Boc-Met-AA-OR | Boc prevents oxazolone formation. Met provides the leaving group precursor. |
| Alkylation Agent | Methyl Iodide (MeI) | Converts Met sulfide to a reactive sulfonium leaving group. |
| Cyclization Base | NaH (solid) or LHMDS | NaH is standard, but LHMDS (at -78°C) is preferred for ultra-sensitive substrates to prevent enolization. |
| Solvent | DMF / THF (Dry) | DMF promotes |
| Temperature | Never heat above 40°C during the basic cyclization step. |
Step-by-Step Synthesis
Step 1: S-Alkylation (Formation of Sulfonium Salt)
-
Dissolve the dipeptide Boc-Met-Xaa-OR (1.0 equiv) in Methyl Iodide (excess, acts as solvent/reagent).
-
Stir at Room Temperature (RT) for 12–24 hours.
-
Critical Check: Monitor by TLC/LCMS. The product is a polar salt.
-
Evaporate MeI in vacuo. The residue is the sulfonium salt.
Step 2: Cyclization (The Risk Step)
-
Dissolve the sulfonium salt in anhydrous DMF (0.1 M concentration).
-
Cool the solution to 0°C (ice bath).
-
Add NaH (1.1 equiv, 60% dispersion in oil) slowly.
-
Note: Evolution of gas (dimethyl sulfide) indicates reaction progress.
-
-
Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.
-
Quench: Add saturated
solution immediately upon completion (check LCMS). Do not let it stir overnight in base.
Module 3: Troubleshooting Guide
Scenario A: "I see 50:50 epimers (racemization) after cyclization."
Diagnosis: You likely formed the enolate before ring closure.
-
Check 1: Did you use an N-acyl protecting group (Acetyl/Benzoyl)?
-
Fix: Switch to Boc or Fmoc .
-
-
Check 2: Was the reaction heated?
-
Fix: Keep the reaction at 0°C–RT.
-
-
Check 3: Is the base too strong/concentrated?
-
Fix: Switch from NaH to LiHMDS or KHMDS at -78°C. The bulky counter-ion and low temperature suppress proton transfer while allowing nucleophilic attack.
-
Scenario B: "The reaction stalled; no cyclization occurred."
Diagnosis: The leaving group is not reactive enough, or the conformation is unfavorable.
-
Fix: Ensure you fully formed the sulfonium salt (Step 1).
-
Alternative: If using the iodo-alanine route (converting Serine to Iodo-Ala), the iodide is a better leaving group than the sulfonium salt in some sterically hindered sequences.
Scenario C: "My yield is low, but optical purity is high."
Diagnosis: Steric clash between the side chains of the two amino acids.
-
Fix: Dilute the reaction (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.
Module 4: FAQ – Expert Insights
Q1: Can I use Fmoc chemistry for Freidinger lactams?
A: Yes, but with caution. The base used to remove Fmoc (piperidine) is nucleophilic. However, for the cyclization step itself, Fmoc is safe. The issue arises later: the lactam ring is stable, but the Fmoc group must be removed carefully to avoid opening the lactam ring (though
Q2: Why not use the "O'Donnell" Schiff base alkylation method? A: You can, but it is technically an alkylation of a glycine equivalent, not a cyclization of a peptide. The O'Donnell method (using phase transfer catalysts) establishes the stereocenter during the reaction. If you fail there, you get a racemate. The Freidinger method starts with a chiral pool (L-Met), which is generally safer for maintaining existing stereochemistry if the cyclization is fast.
Q3: How do I measure the extent of racemization? A: Standard C18 HPLC often fails to separate diastereomers of these lactams.
-
Recommended: Use a Chiralpak AD-H or OD-H column.
-
NMR: Look for "doubling" of the
-proton signal or the Boc-methyl peak in -NMR.
Module 5: Decision Workflow
Use this logic flow to design your experiment before starting.
Figure 2: Experimental decision tree for selecting the synthesis route.
References
-
Freidinger, R. M., Perlow, D. S., & Veber, D. F. (1982).[1] Protected lactam-bridged dipeptides for use as conformational constraints in peptides.[1][2] The Journal of Organic Chemistry, 47(1), 104–109.[1]
-
Wolfe, M. S., Dutta, D., & Aubé, J. (1997).[2] Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived From Amino Acids. The Journal of Organic Chemistry, 62(3), 654-663.[2]
-
Lama, T., et al. (2005).[3] A novel route to synthesize Freidinger lactams by microwave irradiation.[3][4][5][6] Journal of Peptide Research, 66(5), 231-235.[3]
-
Raghavan, B., & Johnson, R. L. (2006).[1] Short Stereoselective Synthesis of
-Substituted -Lactams. The Journal of Organic Chemistry, 71(5), 2151-2154.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel route to synthesize Freidinger lactams by micowave irradiation (2005) | Teresa Lama | 8 Citations [scispace.com]
- 5. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Lactam Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with steric hindrance during lactam-bridged peptide synthesis. The formation of a lactam bridge, a crucial strategy for constraining peptide conformation, can be significantly impeded by bulky or unfavorably positioned amino acid residues.[1][2] This resource is designed to help you navigate these complexities and achieve successful cyclization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures, their probable causes related to steric hindrance, and actionable solutions.
Issue 1: Low or No Yield of the Cyclized Product
You've completed the cyclization reaction, but HPLC and MS analysis show a complex mixture of products with little to no desired cyclic peptide.
Possible Cause: The primary reason is often a high activation energy barrier for the intramolecular cyclization due to steric hindrance from bulky amino acid side chains near the cyclization site.[2] This can lead to competing intermolecular reactions like dimerization or oligomerization, especially at higher concentrations.[3]
Solutions:
-
Optimize Your Coupling Reagent: For sterically demanding cyclizations, standard coupling reagents may be insufficient.[4] Upgrading to a more potent reagent is the first line of defense.
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly reactive and effective at overcoming steric barriers.[4] HATU is often considered the "gold standard" for hindered couplings.
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, generating highly reactive intermediates.[5] Phosphonium reagents have the advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium salts when used in excess.[6]
-
Oxyma-Based Reagents: COMU, which incorporates the OxymaPure leaving group, provides reactivity comparable to HATU but with an improved safety profile, as it avoids the use of potentially explosive HOBt or HOAt derivatives.[6][7]
-
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier.
-
Conventional Heating: Increasing the temperature to 40-60°C can significantly improve yields.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation is a highly efficient method for accelerating slow reactions by rapidly and uniformly heating the reaction mixture.[8][9][10] This can dramatically reduce reaction times and improve the yield of the desired cyclic product.[4][9]
-
-
Extend Reaction Time: For particularly sluggish reactions, extending the coupling time to 4 hours or even overnight can help drive the reaction to completion.[4]
-
Adjust Peptide Concentration: To favor intramolecular cyclization over intermolecular side reactions, the reaction should be performed under high dilution conditions (typically 0.1-1 mM).
Issue 2: Significant Racemization Detected in the Final Product
Your desired cyclic peptide is formed, but chiral analysis reveals the presence of diastereomers, indicating racemization has occurred.
Possible Cause: Racemization is a common side reaction during peptide synthesis, particularly when activating the carboxylic acid.[11][12] The choice of coupling reagent, base, and reaction temperature all play a crucial role.[12][13] Strong bases and high temperatures can exacerbate this issue.[13]
Solutions:
-
Select a Low-Racemization Coupling Reagent/Additive Combination:
-
Additives are Key: When using carbodiimides like DCC or DIC, always include an additive such as HOBt, HOAt, or OxymaPure.[13] These additives form active esters that are less prone to racemization.[13]
-
HOAt and Oxyma: HOAt and OxymaPure are generally superior to HOBt in suppressing racemization.[13] Coupling reagents that incorporate these moieties, like HATU and COMU, are excellent choices.
-
TOTT: The thiuronium salt TOTT has shown good results in couplings of sterically hindered amino acids with reports of lower racemization levels compared to other reagents.[7]
-
-
Optimize the Base:
-
Weaker or Sterically Hindered Bases: The commonly used base, N,N-diisopropylethylamine (DIPEA), can contribute to racemization.[13] Consider switching to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[13]
-
Minimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed.
-
-
Control the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow down the rate of racemization.[13]
Issue 3: Incomplete Coupling at a Sterically Hindered Position (e.g., Pro-Pro)
During the linear synthesis, you've identified a "deletion sequence" where a sterically hindered amino acid (like proline) failed to couple efficiently.
Possible Cause: The coupling of two consecutive prolines or other α,α-disubstituted amino acids is notoriously difficult due to the conformational rigidity and steric bulk of these residues.[14][15]
Solutions:
-
Strategic Reagent Choice: This is a scenario where the most powerful coupling reagents are necessary. HATU, HCTU, COMU, PyBOP, and PyAOP are all recommended for such challenging couplings.[4]
-
Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.
-
Incorporate Backbone Protecting Groups: The introduction of pseudoprolines (di- and tripeptides containing oxazolidine and thiazolidine rings) can disrupt secondary structures that hinder coupling and improve solvation of the growing peptide chain.[16]
-
Use Amino Acid Fluorides: Fmoc-amino acid fluorides are highly reactive coupling agents that have proven effective for incorporating sterically hindered residues.[6][7]
Frequently Asked Questions (FAQs)
Q1: How can I proactively design my peptide sequence to minimize steric hindrance during lactamization?
A1: Thoughtful sequence design is critical. To improve yields, you can pre-organize the peptide backbone to favor a cyclization-competent conformation.[1][2] This can be achieved by incorporating "turn-inducing" elements such as:
-
Proline or D-amino acids: These residues can induce β-turns, bringing the reactive side chains into closer proximity.[2][17]
-
N-methylated amino acids: These can also promote turn-like structures.[2][17]
-
Strategic Placement: Avoid placing exceptionally bulky residues (e.g., Trp, Tyr, Val) immediately adjacent to the amino acids that will form the lactam bridge.
Q2: What is the optimal solvent for a difficult cyclization reaction?
A2: The choice of solvent is crucial for both reagent solubility and peptide conformation.
-
DMF and NMP: N,N-Dimethylformamide (DMF) is the most common solvent, but N-Methyl-2-pyrrolidone (NMP) can be a better choice for hydrophobic peptides that are prone to aggregation.[18]
-
Less Polar Solvents: In some cases, using less polar solvents may help reduce racemization, though this is often limited by the solubility of the peptide and reagents.[13]
-
"Green" Solvents: Recent studies have shown that COMU is compatible with greener solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc), which could be viable alternatives to DMF.[6]
Q3: Are there alternatives to traditional lactamization for creating cyclic peptides when steric hindrance is extreme?
A3: Yes, several alternative cyclization chemistries can be employed:
-
Ring-Closing Metathesis (RCM): This involves incorporating two olefin-containing amino acids (like allylglycine) and using a ruthenium catalyst to form an all-hydrocarbon "staple".[2][19]
-
Azide-Alkyne Cycloaddition ("Click Chemistry"): Incorporating an azide-containing and an alkyne-containing amino acid allows for the formation of a stable triazole bridge.[2]
-
Thioether Formation: Cyclization between a cysteine residue and a haloacetylated N-terminus or another side chain can form a stable thioether linkage.
Q4: How do I choose between on-resin and solution-phase cyclization for a sterically hindered peptide?
A4: Both methods have their merits, and the choice depends on the specific peptide.
-
On-Resin Cyclization: This method can be convenient and avoid the need to handle the fully deprotected, and potentially poorly soluble, linear peptide. However, the peptide's attachment to the solid support may restrict its ability to adopt the necessary conformation for cyclization.[20]
-
Solution-Phase Cyclization: This is the more common approach. It allows the peptide to freely adopt its preferred conformation in solution. It is essential to work at high dilution to prevent intermolecular reactions.[3] For very complex or multi-cyclic peptides, solution-phase cyclization is often the preferred method.[21][22]
Data Summary & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Cyclizations
| Reagent | Class | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium | "Gold standard" for hindered couplings; high reactivity. | Expensive; based on potentially explosive HOAt.[7] |
| HCTU | Uronium/Aminium | More reactive than HBTU. | Potential for guanidinylation side reactions. |
| COMU | Uronium/Aminium | Reactivity comparable to HATU; better safety profile.[6][7] | Can cause guanidinylation if used in excess.[6] |
| PyBOP | Phosphonium | Efficient coupling; non-toxic byproducts.[7] | May be less potent than HATU for extreme cases. |
| PyAOP | Phosphonium | Excellent for hindered couplings and N-methyl amino acids.[5] | Solutions should be made fresh. |
Experimental Protocol: Microwave-Assisted Solution-Phase Cyclization
This protocol provides a general workflow for the cyclization of a sterically hindered linear peptide using microwave assistance.
-
Peptide Preparation: Synthesize the linear peptide using standard Fmoc-SPPS. After cleavage from the resin and purification by HPLC, lyophilize the pure linear peptide.
-
Reaction Setup:
-
In a microwave-safe reaction vessel, dissolve the linear peptide in DMF to a final concentration of 0.5 mM.
-
Add 3.0 equivalents of the chosen coupling reagent (e.g., HATU or COMU).
-
Add 6.0 equivalents of a suitable base (e.g., DIPEA or 2,4,6-collidine).
-
-
Microwave Irradiation:
-
Place the vessel in a microwave peptide synthesizer.
-
Irradiate at a constant temperature of 60°C for 30-60 minutes.
-
-
Work-up and Purification:
-
Remove the solvent under high vacuum.
-
Re-dissolve the crude product in a suitable solvent (e.g., DMSO/water).
-
Purify the cyclic peptide by preparative RP-HPLC.
-
Confirm the mass of the product by ESI-MS and analyze purity by analytical RP-HPLC.
-
Visualized Workflows
Decision-Making Workflow for Low Cyclization Yield
This diagram outlines the logical steps to troubleshoot a failed or low-yield lactamization reaction.
Caption: Troubleshooting flowchart for low-yield lactamization.
Mechanism of Action: HATU-Mediated Coupling
This diagram illustrates how HATU activates a carboxylic acid to facilitate amide bond formation, overcoming steric barriers.
Caption: HATU activation and coupling mechanism.
References
- Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing.
- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
- What do you do when your peptide synthesis fails?. Biotage.
- Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. SciSpace.
- The synthesis and study of side-chain lactam-bridged peptides. PubMed.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Unknown Source.
- Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytop
- Highly Sterically Hindered Peptide Bond Form
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Unknown Source.
- Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC.
- Microwave Assisted Organic and Peptide Synthesis of a Non-n
- Mastering Protecting Groups in Peptide Synthesis - Pept.... SBS Genetech.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Contemporary strategies for peptide macrocycliz
- The Synthesis and Study of Side-Chain Lactam-Bridged Peptides.
- Cyclization Strategies in Peptide Derived Drug Design.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
- Peptide Cyclization at High Concentr
- Coupling Reagents. Aapptec Peptides.
- Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. PMC.
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
- Backbone distortions in lactam‐bridged helical peptides. PMC.
- Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
- Microwave Assisted Peptide Synthesis. Semantic Scholar.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Unknown Source.
- Microwave-assisted solid-phase synthesis of side-chain to side-chain lactam-bridge cyclic peptides. PubMed.
- Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents | Semantic Scholar. Semantic Scholar.
- Global Analysis of Peptide Cycliz
Sources
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raj.emorychem.science [raj.emorychem.science]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted solid-phase synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 15. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 18. biotage.com [biotage.com]
- 19. scispace.com [scispace.com]
- 20. peptide.com [peptide.com]
- 21. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Hydrophobic Lactam Peptide Chromatography
Topic: Improving Solubility & Separation of Hydrophobic Lactam Peptides in HPLC
Status: Operational | Tier: Level 3 (Advanced Method Development)
Introduction: The "Lactam Constraint" Challenge
User Query: “My peptide is cyclized via a lactam bridge. It crashes out in the injector, tails badly on C18, and recovery is <50%. Standard ACN/Water gradients aren't working. Why?”
Scientist’s Analysis: Lactam-bridged peptides present a unique thermodynamic challenge. Unlike linear peptides that can adopt random coils to hide hydrophobic residues, lactam cyclization locks the peptide into a rigid conformation. This often creates a permanent "hydrophobic patch" on the molecule's surface.
When these patches stack, they form highly stable aggregates that standard mobile phases (Water/Acetonitrile) cannot solvate. The result is precipitation (pressure spikes), adsorption (tailing), and poor mass balance.
This guide moves beyond standard protocols to Aggressive Solvation Engineering .
Module 1: Sample Preparation & Injection Physics
FAQ 1.1: My peptide won't dissolve in the mobile phase (0.1% TFA/Water). What should I use?
The Protocol: Do not force the peptide into the mobile phase. You need a "Strong Solvent" strategy that disrupts inter-molecular hydrogen bonding.
Recommended Solvents (in order of aggression):
-
DMSO (Dimethyl Sulfoxide): The standard. Good for 80% of cases.
-
HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol): The "Nuclear Option." HFIP is a potent hydrogen-bond breaker. It dissolves amyloid-like aggregates that DMSO cannot touch.
-
Usage: Dissolve peptide in 100% HFIP, then dilute with mobile phase or inject pure (see FAQ 1.2).
-
-
Formic Acid (Neat): Excellent for extremely hydrophobic, basic peptides.
FAQ 1.2: If I dissolve in 100% DMSO/HFIP, won't it precipitate when it hits the aqueous mobile phase in the column?
The Solution: Yes, it will—unless you use the Sandwich Injection Technique . Injecting a plug of strong solvent into a weak mobile phase causes "solvent shock" and immediate precipitation at the injector valve or column head.
Protocol: The Sandwich Injection This technique brackets your sample with a "transition solvent" to prevent immediate contact with the aqueous stream.
-
Air Gap (Optional): 2 µL
-
Leading Plug: 10 µL of 50% ACN/Water (Transition)
-
Sample Plug: 5-10 µL Peptide in 100% DMSO or HFIP
-
Trailing Plug: 10 µL of 50% ACN/Water (Transition)
Mechanism: The transition plugs dilute the strong solvent gradually as it moves through the loop, creating a micro-gradient before the sample hits the 95% aqueous mobile phase.
Module 2: Mobile Phase Engineering
FAQ 2.1: I see broad, tailing peaks. Is my column dead?
The Diagnosis: Likely not. You are seeing Hydrophobic Collapse . The peptide is sticking to the C18 ligands so tightly that the standard Acetonitrile (ACN) gradient cannot desorb it efficiently.
The Fix: Alcohol Doping (The "IPA Trick") Acetonitrile is aprotic and poor at solvating aggregated hydrophobic regions. Alcohols like Isopropanol (IPA) or n-Propanol are protic and have stronger solvation power for lipophilic chains.
Data: Effect of IPA on Peak Width
| Mobile Phase B Composition | Retention Time (min) | Peak Width (50% height) | Tailing Factor |
| 100% ACN | 12.4 | 0.85 min | 2.1 (Poor) |
| 70% ACN / 30% IPA | 11.8 | 0.42 min | 1.3 (Acceptable) |
| 50% ACN / 50% IPA | 11.2 | 0.35 min | 1.1 (Excellent) |
Implementation:
-
Modify Line B: Instead of 100% ACN, use Isopropanol:Acetonitrile (30:70 v/v) .
-
Viscosity Warning: IPA increases pressure. Ensure your system flows are within limits (e.g., reduce flow from 1.0 to 0.6 mL/min).
FAQ 2.2: Should I use TFA or Formic Acid?
The Rule:
-
Use TFA (0.1%) for Purification/UV .[4] TFA is an ion-pairing agent. It neutralizes positive charges (masking silanol interactions) and increases hydrophobicity, sharpening the peak.
-
Use Formic Acid (0.1%) for MS Sensitivity . TFA suppresses ionization in Mass Spec.
-
Compromise: If you need MS but peaks are ugly, use Difluoroacetic Acid (DFA) .
Module 3: Stationary Phase & Hardware
FAQ 3.1: Is C18 the wrong choice for lactam peptides?
The Verdict: Often, yes. Lactam peptides are "sticky." On a C18 column, they may never elute, or elute as broad smears (ghost peaks) in subsequent runs.
Better Alternatives:
-
C4 or C8 Phases: Shorter alkyl chains reduce the hydrophobic interaction energy, allowing the peptide to elute earlier and sharper.
-
Wide Pore (300Å): Critical. Standard 100Å pores are too small for structured lactam peptides. The peptide gets excluded or trapped. Always use 300Å for peptides >2kDa or cyclic structures.
-
Core-Shell Technology: (e.g., Kinetex, Cortecs). These provide sharper peaks than fully porous particles due to shorter diffusion paths.
FAQ 3.2: What is the single most effective hardware change?
The Answer: Temperature. Thermodynamics favors solubility at higher temperatures.
-
Set Column Oven to 60°C - 80°C.
-
Why? High temp reduces mobile phase viscosity (counteracting IPA use) and increases the mass transfer kinetics of the peptide moving in/out of the stationary phase.
-
Caution: Check peptide thermal stability.[5] Most lactam bridges are thermally stable, but watch for Asp-Gly rearrangement or deamidation if pH is > 7.
Visual Troubleshooting & Workflows
Diagram 1: Solvent Selection Decision Tree
Caption: Decision matrix for solubilizing difficult peptides. HFIP is the final resort for aggregates.
Diagram 2: The "Lactam Optimization Loop"
Caption: Systematic method development cycle. Temperature is the first and easiest variable to change.
References
-
Waters Corporation. Peptide Isolation – Method Development Considerations. (Explains the critical role of temperature and column heating for hydrophobic peptides).
-
Agilent Technologies. Efficient Purification of Synthetic Peptides at High and Low pH. (Discusses pH manipulation and solubility strategies).
-
Teledyne ISCO. Reverse Phase Column Choice Affects Peptide Purity.[6] (Comparison of C18 vs C8/C4 for hydrophobic peptide recovery).
-
Chromatography Today. UHPLC analysis of cyclic peptides under LC/MS compatible conditions. (Specific guidance on C4 columns and formic acid for cyclic peptides).
-
ResearchGate/ChemPros. Community consensus on HFIP and Isopropanol usage for peptide solubility. (Field-validated protocols for HFIP usage).
Sources
Technical Support Center: Resolving Aggregation in Lactam-Constrained Peptides
This Technical Support Center guide offers comprehensive strategies for resolving aggregation issues in lactam-constrained peptide sequences, tailored for researchers, scientists, and drug development professionals.
Lactam-constrained peptides, valued for their enhanced stability and biological activity, often present a significant challenge: aggregation. This guide provides a structured approach to troubleshooting and resolving these aggregation issues throughout the experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
Q1: My peptide is crashing out of solution during RP-HPLC purification. What's the likely cause?
A1: Precipitation during purification is a strong indicator of aggregation. This commonly occurs when the peptide concentration is too high for the solvent or when the pH of the mobile phase is near the peptide's isoelectric point (pI), reducing its net charge and promoting self-association.[1][2]
Q2: I'm observing broad or multiple peaks during HPLC analysis. Is this aggregation?
A2: Yes, broad, tailing, or multiple unexpected peaks can signal aggregation.[3] Aggregates can form various oligomeric states, leading to poor chromatographic separation. These peak shapes can also suggest the presence of misfolded isomers prone to aggregation.
Q3: How does the lactam bridge position affect aggregation?
A3: The location and size of the lactam bridge are critical. A poorly designed bridge can expose hydrophobic residues or create conformations that favor intermolecular β-sheet formation, a primary driver of aggregation.[4]
Q4: Can I include specific amino acids to prevent aggregation?
A4: Certain amino acids can disrupt aggregation-prone structures. Proline, known as a "helix breaker," can interfere with β-sheet formation.[4] Charged residues like Arginine, Lysine, Aspartic acid, and Glutamic acid can increase solubility by enhancing electrostatic repulsion between peptide chains.[5] So-called "gatekeeper" residues can also be strategically placed to inhibit aggregation.[6]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing Peptide Aggregation
Confirming aggregation requires a multi-faceted approach.
1.1. Visual Inspection The initial and simplest step is to visually check for any cloudiness, particulate matter, or gel-like consistency in your peptide solution.[7]
1.2. UV-Vis Spectroscopy An increase in absorbance around 350 nm can indicate light scattering caused by aggregates.[8]
1.3. Thioflavin T (ThT) Fluorescence Assay This assay is commonly used to detect amyloid-like fibrillar aggregates.[2] ThT dye binds to β-sheet structures, resulting in a measurable increase in fluorescence.[2]
1.4. Size Exclusion Chromatography (SEC) SEC is a reliable method for separating and quantifying aggregates based on their size.[3][9] The presence of early-eluting peaks corresponding to higher molecular weight species is a direct indication of aggregation.[3]
1.5. Dynamic Light Scattering (DLS) DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregate species.
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Caption: Decision tree for optimizing HPLC purification of aggregating peptides.
References
- Vertex AI Search. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. Troubleshooting aggregation in peptides containing pyroglutamic acid.
- G-Biosciences. (2019, January 29).
- APC. (2021, August 25).
- Millennial Scientific. (2024, August 1).
- Interface Focus. (2017, October 20).
- Sigma-Aldrich.
- Biocompare. (2013, June 7).
- ResearchGate. (2025, June 27).
- PubMed.
- Sigma-Aldrich. Solubility Guidelines for Peptides.
- ChemRxiv. (2025, February 12).
- ResearchGate. (2025, June 20). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?
- Sigma-Aldrich. Storage and Handling Synthetic Peptides.
- JACS Au. (2024, September 3).
- Bachem. Handling and Storage Guidelines for Peptides.
- SB-PEPTIDE. Peptide solubility guidelines.
- PubMed. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent.
- PMC - PubMed Central. (2020, January 8). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
- JPT.
- ACS Publications. (2023, December 19).
- Bosterbio. How to Store Peptides | Best Practices for Researchers.
- bioRxiv. (2021, June 9). Prediction of the effect of pH on the aggregation and conditional folding of intrinsically disordered proteins with SolupHred and DispHred.
- ACS Publications.
- PMC - NIH.
- GenScript. Peptide Storage and Handling Guidelines.
- PMC - PubMed Central. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent.
- LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides.
Sources
- 1. millennialscientific.com [millennialscientific.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. approcess.com [approcess.com]
- 9. biocompare.com [biocompare.com]
stability of Freidinger's lactam under acidic cleavage conditions
Topic: Stability of Freidinger's Lactam (
Executive Summary: The Stability Profile
Is Freidinger’s Lactam stable in TFA?
Yes. Unlike the highly strained
The "False" Instability: Most reported "instability" is actually a misinterpretation of three common artifacts:
-
Incomplete Cyclization: You are observing the linear precursor, not the ring-opened product.
-
Methionine Oxidation: If the lactam was synthesized from Methionine, the sulfur atom is highly susceptible to oxidation (
Da) during cleavage if scavengers are insufficient. -
Aggregation: The rigid lactam scaffold can induce aggregation, trapping protecting groups (e.g., Pbf, Trt) that appear as "adducts" in MS.
Diagnostic Workflow (Interactive Troubleshooting)
Use this decision tree to diagnose "failures" after acidic cleavage.
Figure 1: Diagnostic decision tree for mass spectral anomalies involving Freidinger's lactam peptides.
Critical FAQs: Mechanism & Causality
Q1: I see a mass shift of +18 Da. Did the lactam ring hydrolyze (open) in TFA?
Technical Verdict: Highly Unlikely.
Explanation: The amide bond in a 5-membered
-
Scenario: If you formed the lactam on-resin (e.g., via alkylation of Met/Gln followed by cyclization), the cyclization might have been incomplete. The linear form (containing a free carboxylic acid and amine) has a mass of
. -
Validation: Check the HPLC trace. If the "+18" peak elutes significantly earlier (more polar) than the expected lactam, it is the linear zwitterion, not a degradation product.
Q2: My lactam is derived from Methionine. Why is the yield low?
Technical Verdict: Sulfonium salt formation or Oxidation. Explanation: The classical Freidinger lactam synthesis often starts with Methionine.
-
Oxidation: The thioether side chain is easily oxidized to sulfoxide (
Da) by trace peroxides in the TFA or air. -
Alkylation (The "Back-Bite"): During the synthesis (specifically the alkylation step with bromoacetate), the sulfur atom can compete with the nitrogen as a nucleophile, forming a sulfonium salt. While this happens during synthesis, it often manifests as a complex mixture after cleavage. Solution: Use a high-thiol cleavage cocktail (see Section 4).
Q3: Is the -carbon stereocenter stable to racemization in TFA?
Technical Verdict: Yes. Explanation: Acid-catalyzed racemization proceeds via an enol mechanism, which is disfavored in the rigid lactam ring at room temperature. Racemization is primarily a base-catalyzed risk (e.g., during Fmoc removal with Piperidine or during the cyclization step itself). If you see epimers, they likely formed before the cleavage step.
Optimized Cleavage Protocols
Standard cleavage cocktails (e.g., 95% TFA/Water) are often insufficient for Freidinger lactams derived from Methionine or Cysteine.
Protocol A: The "High-Stability" Cocktail (Recommended)
Best for: Lactams derived from Met, Cys, or Trp.
| Component | Volume % | Function |
| TFA | 90% | Acidolysis of protecting groups/resin linker. |
| Thioanisole | 5% | Accelerates removal of Pbf/Trt; suppresses carbocation addition to the lactam ring. |
| EDT (Ethanedithiol) | 3% | Critical: Reduces Met-sulfoxide back to Met; scavenges t-butyl cations. |
| Anisole | 2% | Prevents alkylation of aromatic residues (if present). |
Procedure:
-
Pre-chill the cocktail to 0°C.
-
Add to the resin. Allow to warm to RT.
-
Shake for 2.5 – 3 hours. (Do not exceed 4 hours to avoid potential acidolysis of sensitive linkers).
-
Precipitate in cold diethyl ether.
Protocol B: The "Odorless" Cocktail
Best for: Lactams derived from Gln/Glu (No sulfur in the scaffold).
| Component | Volume % | Function |
| TFA | 92.5% | Cleavage agent. |
| TIS (Triisopropylsilane) | 5.0% | Hydride donor/Scavenger. |
| Water | 2.5% | Hydrolysis of esters/t-butyl cations. |
Synthesis vs. Stability: The "Hidden" Trap
Researchers often confuse cleavage stability with synthesis stability . The diagram below illustrates where the actual failure points occur.
Figure 2: The stability bottleneck is usually the cyclization step, not the final acidic cleavage.
References & Authoritative Sources
-
Freidinger, R. M., et al. (1982). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Journal of Organic Chemistry, 47(1), 104–109. Seminal paper defining the synthesis and stability of the 5-membered lactam scaffold.
-
Freidinger, R. M., Veber, D. F., et al. (1980). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[1] Science, 210(4470), 656-658. Establishes the thermodynamic stability of the gamma-lactam in peptide sequences.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. Comprehensive review on protecting group stability and cleavage conditions (TFA compatibility).
-
Bachem Technical Library. "Cleavage from Resin and Side-Chain Deprotection." Standard industry protocols for scavenger cocktails in SPPS.
Sources
Validation & Comparative
Comparative Guide: NMR Conformational Analysis of Freidinger’s Lactam Peptides
Executive Summary
This guide provides a technical analysis of Freidinger’s lactam (typically a
Part 1: The Constraint Landscape
Conceptual Framework
The "Freidinger lactam" (introduced by Roger Freidinger at Merck in 1980) involves bridging the nitrogen of residue
Mechanistic Impact:
-
Angle Lock: The lactam ring covalently fixes the
torsion angle of residue . -
Angle Restriction: It severely restricts the
torsion angle of residue . -
Result: This specific geometric restriction thermodynamically forces the peptide backbone into a Type II' or Type II
-turn , making it an ideal mimic for bioactive turns (e.g., LHRH, somatostatin).
Comparative Performance Analysis
The following table contrasts Freidinger’s lactam with common conformational constraints.
| Feature | Freidinger’s Lactam ( | Head-to-Tail Macrocyclization | Linear (Unconstrained) | |
| Primary Structural Effect | Local | Global backbone constraint | Random Coil / Ensemble | |
| Entropic Penalty | Low (Pre-organized) | Medium (Steric clash restricted) | High (during synthesis) | N/A |
| NMR Diagnostic Distinctiveness | High (Ring protons disperse signals) | Low (Severe overlap in methyls) | Medium (Depends on size) | Low (Degenerate shifts) |
| Metabolic Stability | High (Protease resistant at cut site) | High (Steric hindrance) | Very High (Exopeptidase immune) | Low |
| Synthetic Accessibility | Moderate (Requires specific synthons) | High (Commercial building blocks) | Low (Difficult ring closing) | Very High |
Part 2: NMR Methodology & Experimental Design
Solvent Selection Strategy
-
Do not use
initially. Amide protons ( ) are critical for defining H-bonds. -
Primary Solvent: DMSO-
. It is a hydrogen-bond acceptor. If an intramolecular H-bond (within the -turn) is stable in DMSO, it is energetically significant. -
Secondary Solvent: TFE-
(Trifluoroethanol) or SDS micelles. Use these to mimic membrane environments if the peptide targets GPCRs.
The "Self-Validating" Protocol
To ensure scientific integrity, the NMR workflow must include internal checks for aggregation and assignment accuracy.
Step-by-Step Workflow
Phase A: Sample Preparation
-
Dissolve peptide to 2–5 mM in DMSO-
. -
Validation Step: Run a 1D
NMR at two concentrations (e.g., 1 mM and 5 mM).-
Pass Criteria: Chemical shifts (
) remain constant. -
Fail Criteria: Shifts change >0.05 ppm (indicates aggregation/dimerization; results will be invalid).
-
Phase B: Resonance Assignment (300K)
-
TOCSY (Total Correlation Spectroscopy):
-
Mixing time: 60–80 ms.
-
Purpose: Identify spin systems (amino acid types). The lactam ring protons (
) will show distinct correlations to the backbone .
-
-
DQF-COSY:
-
Purpose: Extract
coupling constants.
-
Phase C: Spatial Restraints & H-Bonding
-
ROESY (Rotating-frame Overhauser Effect):
-
Why ROESY? Peptides (MW 500–2000 Da) often tumble at the "null point" (
) where NOE signals vanish. ROESY guarantees positive signals. -
Mixing time: 200–300 ms.
-
-
Temperature Coefficients (
):-
Measure 1D
spectra at 298K, 303K, 308K, 313K, 318K. -
Plot
vs. Temperature for all amide protons.
-
Data Interpretation (The Evidence)
A. Temperature Coefficients (
-
Shielded (H-bonded): Value > -3 ppb/K. Indicates the proton is "locked" inside the turn and protected from solvent.
-
Exposed: Value < -5 ppb/K. Indicates interaction with DMSO solvent.
-
Lactam Specific: In a Freidinger lactam Type II turn, the
of residue should be shielded.
B. Coupling Constants (
-
Linear/Random: Average values ~6–8 Hz.
-
Constrained (Lactam):
-
Residue
(within the turn) often shows small (< 5 Hz) or very large (> 9 Hz), confirming a locked angle.
-
C. NOE Patterns (The "Fingerprint")
-
Type II
-turn Signature: Strong NOE between and . -
Lactam Validation: Look for NOEs between the lactam ring protons (positions 3, 4, or 5 of the ring) and the side chain of the following residue. This confirms the cis/trans orientation of the amide bond (Lactams force the trans peptide bond
to ).
Part 3: Visualization of Workflows
NMR Analysis Workflow
The following diagram illustrates the logical flow from sample prep to structural validation.
Figure 1: Step-by-step NMR workflow for validating conformational constraints in peptides.
Turn Type Identification Logic
Distinguishing between turn types is critical. Freidinger lactams favor Type II/II'.
Figure 2: Simplified NOE logic for distinguishing Type I vs. Type II
References
-
Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog.[2][3] Science, 210(4470), 656–658.
-
Freidinger, R. M., Perlow, D. S., & Veber, D. F. (1982). Protected lactam-bridged dipeptides for use as conformational constraints in peptides.[2] The Journal of Organic Chemistry, 47(1), 104–109.
-
Ball, J. B., & Alewood, P. F. (1990).[4] Conformational constraints: nonpeptide beta-turn mimics. Journal of Molecular Recognition, 3(2), 55-64.[4]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
- Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition, 21(7), 512-523. (Foundation for NMR analysis of constrained peptides).
Sources
A Senior Application Scientist's Guide to CD Spectroscopy Signatures of Beta-Turn Stabilized Peptides
For researchers and drug development professionals, understanding peptide conformation is paramount. Beta-turns, which constitute the third most common secondary structure after α-helices and β-sheets, play a critical role in protein folding, molecular recognition, and the bioactivity of peptide-based therapeutics.[1] Circular Dichroism (CD) spectroscopy is an invaluable, non-destructive technique for probing the secondary structure of peptides in solution.[2][3] However, while the CD signatures for helices and sheets are well-defined, the spectral characteristics of β-turns are notoriously complex and varied.
This guide provides an in-depth comparison of β-turn CD signatures, grounded in experimental data and field-proven insights. We will dissect the challenges in their characterization, compare their spectral features against other secondary structures, and provide a self-validating experimental protocol to ensure the acquisition of high-fidelity data.
The Challenge: Why Are Beta-Turns Hard to Characterize by CD?
Circular dichroism in the far-UV region (180-250 nm) arises from the electronic transitions of the chiral peptide backbone.[4] The repeating, ordered arrangement of peptide bonds in α-helices and β-sheets generates strong, characteristic CD signals. In contrast, β-turns present several challenges:
-
Structural Diversity: A β-turn consists of only four amino acid residues, but numerous types exist (e.g., Type I, II, I', II', VIII), each defined by different dihedral angles of the central residues (i+1, i+2).[1][5] These subtle geometric differences lead to distinct, and sometimes overlapping, CD spectra.[6]
-
Weak and Varied Signals: The turn involves only three peptide bonds, leading to weaker signals compared to longer, repetitive structures. Furthermore, theoretical and experimental studies have shown that different turn types can produce vastly different spectral shapes, making it impossible to use a single reference spectrum for all β-turns.[6][7]
-
Conformational Averaging: In solution, peptides are dynamic. A peptide may exist as an equilibrium of multiple conformations, including various β-turn types and unfolded states. The resulting CD spectrum is a population-weighted average, which can mask the signature of any single structure.[8]
These factors underscore why simply identifying a "β-turn spectrum" is often insufficient. A deeper, comparative analysis is required.
Comparative Analysis of CD Signatures
The power of CD spectroscopy lies in comparing the spectral signature of a peptide of interest against well-established standards for different secondary structures.
Distinguishing Beta-Turns from Canonical Secondary Structures
The primary goal is to differentiate a folded, turn-containing peptide from one that is helical, sheet-like, or unstructured (random coil). The table below summarizes the archetypal CD signatures.
| Secondary Structure | Positive Maximum (λ_max) | Negative Minimum/Maximum (λ_min) | Key Distinguishing Features |
| α-Helix | ~192 nm | Strong minima at ~208 nm and ~222 nm | The characteristic "double minimum" is a strong indicator of helical content.[9] |
| β-Sheet | ~195-198 nm | Single, broad minimum around 216-218 nm | A single, less intense negative band compared to the α-helix.[9] |
| Random Coil | Weak band ~215-220 nm | Strong minimum around 195-200 nm | Dominated by a strong negative ellipticity below 200 nm.[9] |
| β-Turn (General) | Highly variable | Highly variable | Often shows features distinct from the three canonical forms, but lacks a single universal signature. |
A Deeper Dive: Signatures of Specific Beta-Turn Types
Characterizing the specific type of β-turn is a significant challenge, and the literature presents a complex picture. There is no universal consensus, and spectra are highly dependent on the peptide sequence and solvent environment. However, studies on model peptides have revealed distinct patterns.
| Beta-Turn Type | Reported CD Spectral Features | Notes and Context |
| Type I | Often described as "Class C" or helix-like, with a negative band ~225 nm and a positive band ~205 nm.[1][8] | Type I turns are sterically similar to a single turn of a 3₁₀-helix, explaining the spectral similarity.[5] However, some studies show mixtures of Type I and II turns can still yield a Class C spectrum.[8] |
| Type II | Characterized by a weak negative band ~225 nm and a strong positive band ~200-205 nm. Some model peptides show two positive bands (~230 nm and ~202 nm).[1] | The presence of a Glycine residue at position i+3 is common in Type II turns.[10] The distinct geometry leads to a spectrum that is often considered a near mirror image of the Type I turn.[1] |
| Type I' / II' | These are mirror images of Type I and II turns and are expected to show inverted CD spectra. | A recent computational study suggests that Type I and Type II' turns share a common spectral pattern, as do Type II and Type I' turns, highlighting the complexity of interpretation.[7] |
| General / Mixed | Some studies on model polypeptides report a strong positive band at ~207.5 nm and strong negative bands at ~191 nm and ~169 nm.[11] | This signature may represent a mixture of turn types or a specific conformation stabilized in the model system. |
This diversity highlights a critical takeaway: CD analysis of β-turns should not be used in isolation. It is most powerful when combined with other techniques like NMR for distance restraints and molecular dynamics simulations to correlate spectral features with specific conformational populations.[12]
Visualizing the Comparison: From Workflow to Spectra
To apply these concepts, it is essential to visualize both the experimental process and the resulting data.
Caption: A validated workflow for acquiring high-quality peptide CD spectra.
Caption: Idealized CD spectra of common secondary structures.
Experimental Protocol: A Self-Validating System
Adherence to a rigorous protocol is non-negotiable for producing trustworthy and reproducible data. This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.
Part A: Sample and Instrument Preparation
-
Peptide Purity and Concentration:
-
Rationale: Contaminants can have their own CD signals, and inaccurate concentration is the largest source of error in calculating molar ellipticity.
-
Protocol: Ensure peptide is >95% pure via HPLC. Determine concentration accurately using a method other than weight, such as UV absorbance of aromatic residues (if present) or quantitative amino acid analysis. For peptides without aromatic residues, use the peptide bond absorbance at ~205 nm, but be aware of buffer interference.[13][14]
-
-
Buffer and Solvent Selection:
-
Rationale: The buffer itself must be optically transparent in the far-UV. Chloride ions absorb strongly below 200 nm and must be avoided.[15] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can be used to break intermolecular aggregation and promote intrinsic secondary structure, including turns and helices.[16][17] They work by weakening competing water-peptide hydrogen bonds, favoring intramolecular H-bond formation.
-
Protocol:
-
For aqueous studies, use a low concentration (5-10 mM) phosphate or borate buffer.[15] Prepare pH by mixing mono- and dibasic stocks rather than titrating with HCl.
-
For studies in structure-promoting solvents, prepare fresh mixtures of TFE/HFIP and water.
-
Always degas buffers to remove dissolved O₂, which absorbs at < 200 nm.[1]
-
-
-
Instrument Setup:
-
Rationale: A continuous nitrogen purge is essential to prevent the high-energy UV lamp from generating ozone, which damages optics and absorbs UV light.
-
Protocol: Purge the instrument with high-purity N₂ gas for at least 15-30 minutes before powering on the lamp and continue throughout the experiment.[1]
-
Part B: Data Acquisition
-
Parameter Optimization:
-
Rationale: The goal is to maximize the signal-to-noise ratio without saturating the detector.
-
Protocol:
-
Wavelength Range: 260 nm down to 190 nm (or as low as the instrument and buffer allow).
-
Pathlength: Choose a cuvette pathlength (e.g., 0.1 cm, 0.5 cm, 1 cm) so that the total absorbance of the sample is < 1.0. For far-UV, a 0.1 cm pathlength is common with peptide concentrations of 0.1-0.2 mg/mL.[3][14]
-
Scan Speed: 50 nm/min.
-
Data Pitch: 0.5 nm.
-
Bandwidth: 1.0 nm.
-
Accumulations: 3-5 scans to be averaged.
-
-
-
Execution and Validation:
-
Protocol:
-
Collect a baseline spectrum of the buffer in the exact same cuvette to be used for the sample.
-
Collect the sample spectrum , accumulating 3-5 scans.
-
Crucial Validation Step: Monitor the photomultiplier tube (PMT) or high-tension (HT) voltage. This voltage reflects how hard the detector is working. If the HT voltage exceeds the instrument's linear range (typically >600-700V), the signal is unreliable. This indicates the sample is absorbing too much light. Remedy: Reduce concentration or use a shorter pathlength cuvette.
-
-
Part C: Data Processing and Interpretation
-
Processing:
-
Protocol:
-
Average the multiple scans for both the sample and the baseline.
-
Subtract the averaged baseline spectrum from the averaged sample spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL) where MRW (Mean Residue Weight) = Molecular Weight / (Number of amino acids - 1).
-
-
-
Interpretation and Deconvolution:
-
Rationale: Deconvolution algorithms use reference spectra of pure secondary structures to estimate the percentage of each in the experimental sample.[18][19]
-
Insight: While useful, be highly critical of deconvolution results for β-turn-rich peptides. The accuracy of these algorithms is limited by the quality of the reference dataset, which often lacks a robust and diverse set of β-turn spectra.[7] Use deconvolution as an estimation tool, not an absolute measure. The primary strength of CD remains the qualitative comparison of spectra under different conditions (e.g., varying temperature, pH, or solvent).
-
Conclusion
The CD signature of a β-turn is not a single, easily identifiable spectrum but a complex family of signals that reflect the turn's specific geometry and its equilibrium with other conformations. This guide demonstrates that while challenging, CD spectroscopy is a potent tool for characterizing these structures when approached with scientific rigor.
By employing a self-validating experimental protocol, researchers can acquire high-fidelity data. The true analytical power is then unlocked through careful, objective comparison—evaluating the peptide's spectrum against established standards, under varying solvent conditions, and ideally, in conjunction with complementary structural methods like NMR. This comparative approach transforms CD from a simple measurement into a nuanced probe of the conformational landscape of β-turn stabilized peptides, providing critical insights for peptide design and drug development.
References
-
Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954. [Link]
- University of Connecticut Health Center. (n.d.). Circular Dichroism Spectropolarimeter Instructions.
-
ResearchGate. (n.d.). CD spectra of the peptides recorded in fluorinated alcohols (HFIP and TFE). [Link]
-
Brahms, S., Brahms, J., Spach, G., & Brack, A. (1977). Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism. Proceedings of the National Academy of Sciences, 74(8), 3208-3212. [Link]
- Wikipedia. (n.d.). Beta turn.
-
ResearchGate. (n.d.). Some differences between type II′ and I′ β-turns. [Link]
- Creative Biolabs. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy.
-
Perczel, A., & Fasman, G. D. (1992). Quantitative analysis of cyclic beta-turn models. Protein science, 1(3), 378–392. [Link]
-
Perczel, A., Hollósi, M., Sándor, P., & Fasman, G. D. (1991). The evaluation of type I and type II beta-turn mixtures. Circular dichroism, NMR and molecular dynamics studies. International journal of peptide and protein research, 38(3), 223–236. [Link]
- Pearson. (2022). Beta Turns Explained.
- Virtual Labs. (n.d.). To Study the effect of Secondary Structure elements on CD spectrum of proteins.
-
ResearchGate. (2020). Characterization of β-turns by electronic circular dichroism spectroscopy: A coupled molecular dynamics and time-dependent density functional theory computational study. [Link]
-
JASCO. (2023). CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. [Link]
-
ACS Publications. (n.d.). Circular dichroism of β turns in peptides and proteins. [Link]
-
ACS Publications. (2020). β-Turn Mimics by Chemical Ligation. [Link]
- University of Warwick. (n.d.). Best practice in CD.
-
Jelinek, R., & Rüdiger, S. (1996). Predicted and trifluoroethanol-induced alpha-helicity of polypeptides. Proteins, 24(2), 245–252. [Link]
- MtoZ Biolabs. (n.d.). The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis.
-
Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society reviews, 50(12), 7139–7152. [Link]
-
PNAS. (2009). Evaluating β-turn mimics as β-sheet folding nucleators. [Link]
- Creative Biostructure. (n.d.). A Beginner's Guide to Circular Dichroism Spectroscopy.
-
Sorgen, P. L., et al. (2006). Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins. Biophysical journal, 90(12), 4646–4655. [Link]
- JASCO Inc. (n.d.). Circular Dichroism Spectroscopy.
-
Lima, I., et al. (2020). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical chemistry chemical physics, 22(3), 1611-1623. [Link]
-
ResearchGate. (n.d.). CD (A) and fluorescence emission (B) spectra of YF dipeptide in TFE and HFIP solvents at 25 °C. [Link]
- MtoZ Biolabs. (n.d.). How to Analyze CD Spectra Using Deconvolution Algorithms.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. jascoinc.com [jascoinc.com]
- 4. Virtual Labs [cds-iiith.vlabs.ac.in]
- 5. Beta turn - Wikipedia [en.wikipedia.org]
- 6. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. The evaluation of type I and type II beta-turn mixtures. Circular dichroism, NMR and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Beta Turns Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of cyclic beta-turn models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. health.uconn.edu [health.uconn.edu]
- 16. Predicted and trifluoroethanol-induced alpha-helicity of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 19. How to Analyze CD Spectra Using Deconvolution Algorithms | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide: Unlocking Peptide Potential with Lactam Constraint vs. Linear Flexibility
This guide provides a comprehensive comparison of the biological activities of linear and lactam-constrained peptides, offering experimental insights and protocols for researchers, scientists, and professionals in drug development.
Abstract
Peptides are promising therapeutic agents due to their high specificity and potency. However, native linear peptides often suffer from significant drawbacks, including poor metabolic stability and conformational flexibility, which can limit their efficacy. Cyclization, particularly through the formation of a lactam bridge, is a key strategy to overcome these limitations. This guide objectively compares the performance of linear versus lactam-constrained peptides across critical biological parameters, supported by experimental data and detailed protocols to empower researchers in designing next-generation peptide therapeutics.
The Peptide Therapeutic Dilemma: Flexibility vs. Functionality
Peptides, as natural signaling molecules, offer immense therapeutic potential.[1] However, their translation into effective drugs is often hampered by their inherent structural properties. Linear peptides typically exist as an ensemble of conformations in solution. This flexibility, while beneficial for some biological interactions, comes at a cost:
-
High Conformational Entropy: A significant energy penalty is paid upon binding to a target, as the peptide must adopt a specific, low-entropy conformation.[2]
-
Susceptibility to Proteolysis: The exposed peptide backbone and terminal ends are vulnerable to rapid degradation by proteases and peptidases in the body, leading to a short biological half-life.[3][4]
To address these challenges, medicinal chemists employ various strategies to introduce structural rigidity.[1][5] One of the most robust and widely used methods is the formation of a lactam bridge—an amide bond formed between the side chains of two amino acids, typically an acidic residue (Asp or Glu) and a basic residue (Lys or its derivatives).[6] This covalent constraint transforms a flexible linear chain into a more rigid macrocycle.
The Principle of Pre-organization: Why Constraint Enhances Performance
The primary advantage of a lactam-constrained peptide lies in the principle of pre-organization . By locking the peptide into a conformation that closely resembles its bioactive shape, the entropic penalty of binding is significantly reduced, which can lead to a dramatic increase in binding affinity.[2][4] Furthermore, the cyclic structure sterically hinders the approach of proteolytic enzymes, enhancing metabolic stability.[3][7]
Caption: Conformational landscapes of linear vs. constrained peptides.
Head-to-Head Comparison: Key Performance Metrics
The decision to constrain a peptide must be data-driven. Below is a comparison of key performance metrics, explaining the causality behind the expected outcomes.
Receptor Binding Affinity (Kd / IC50)
-
Linear Peptides: Affinity is variable and highly dependent on the sequence's intrinsic propensity to adopt the correct binding conformation.
-
Lactam-Constrained Peptides: Generally exhibit significantly higher binding affinity. By pre-organizing the peptide, cyclization reduces the conformational entropy that must be overcome for binding to occur.[2][4] This often translates to lower dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50). However, improper placement of the lactam bridge can be detrimental, locking the peptide in a non-bioactive state.[8]
Proteolytic Stability & Serum Half-Life
-
Linear Peptides: Highly susceptible to degradation by exopeptidases (which cleave terminal residues) and endopeptidases (which cleave internal bonds). This results in rapid clearance and short plasma half-lives, often in the range of minutes.[3][4]
-
Lactam-Constrained Peptides: Show markedly enhanced stability. The cyclic backbone protects against exopeptidase activity by masking the N- and C-termini.[4] The rigid structure also sterically hinders access for endopeptidases, leading to a significantly longer plasma half-life.[3][7]
Cell Permeability
-
Linear Peptides: Generally exhibit poor cell permeability due to a high number of exposed polar backbone atoms (amide bonds) that are energetically unfavorable to desolvate for passage through the hydrophobic lipid bilayer.
-
Lactam-Constrained Peptides: Can have improved cell permeability. The constraint can facilitate the formation of intramolecular hydrogen bonds, which effectively "hide" the polar backbone groups and present a more hydrophobic exterior to the cell membrane.[7] Studies on cyclic peptoids have shown they are far more cell-permeable than their linear counterparts.[2][9] However, this is not a universal rule, and other factors like size and side chain composition play a crucial role.[10][11]
Data Summary: Linear vs. Lactam-Constrained Peptides
| Performance Metric | Linear Peptide | Lactam-Constrained Peptide | Rationale for Difference |
| Receptor Affinity (IC50) | Lower to Moderate | Higher (often nM to pM) | Pre-organization into bioactive conformation reduces entropic penalty of binding.[2][4] |
| Serum Stability (t1/2) | Very Low (minutes) | High (hours to days) | Cyclic structure masks termini from exopeptidases and hinders endopeptidase access.[3][4] |
| Cell Permeability | Generally Poor | Potentially Enhanced | Conformational rigidity can promote intramolecular H-bonding, shielding the polar backbone.[7] |
| Specificity | Variable | Often Higher | A rigid conformation is less likely to bind promiscuously to off-targets.[7][12] |
Experimental Corner: Protocols for Comparative Analysis
To objectively compare a linear peptide with its lactam-constrained analogue, rigorous and validated experimental protocols are essential.
Caption: Workflow for comparing linear and lactam-constrained peptides.
Protocol: Assessing Proteolytic Stability in Human Serum
This protocol provides a self-validating system to quantify and compare the stability of linear and constrained peptides.
Objective: To determine the half-life (t1/2) of peptides when incubated in human serum.
Materials:
-
Linear and lactam-constrained peptides (stock solutions at 1 mg/mL in DMSO).
-
Pooled human serum (stored at -80°C, thawed on ice).
-
Quenching solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA).
-
HPLC or LC-MS system with a C18 column.
-
Low-binding microcentrifuge tubes.
Methodology:
-
Preparation: Thaw human serum on ice. Just before use, pre-warm the required volume to 37°C in a water bath.
-
Reaction Setup:
-
In a low-binding tube, add 198 µL of the pre-warmed human serum.
-
Spike with 2 µL of the 1 mg/mL peptide stock solution to achieve a final concentration of ~10 µg/mL. Mix gently by pipetting. This is your t=0 sample master tube.
-
-
Time-Course Incubation:
-
Immediately withdraw a 20 µL aliquot from the master tube and add it to a new tube containing 80 µL of ice-cold quenching solution. Vortex immediately. This is your T0 sample.
-
Place the master tube in a 37°C incubator.
-
At subsequent time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw 20 µL aliquots and quench them as in the previous step.
-
-
Sample Processing (Self-Validation Control):
-
After quenching, centrifuge all samples at >14,000 x g for 15 minutes at 4°C to precipitate serum proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Control: A "no peptide" serum sample should be processed in parallel to identify background peaks. A peptide sample incubated in buffer instead of serum should also be run to confirm its stability in the absence of enzymes.
-
-
LC-MS Analysis:
-
Inject 20 µL of the supernatant onto the LC-MS system.
-
Run a gradient from 5% to 95% ACN (with 0.1% TFA) over 15-20 minutes to separate the parent peptide from its degradation products.
-
Monitor the disappearance of the parent peptide's mass-to-charge ratio (m/z) over time.
-
-
Data Analysis:
-
Integrate the peak area of the parent peptide at each time point.
-
Normalize the peak area at each time point (Tx) to the peak area at T0.
-
Plot the percentage of remaining peptide versus time on a semi-log plot.
-
Calculate the half-life (t1/2) using a one-phase decay model.
-
Conclusion: Choosing the Right Strategy
The choice between a linear and a lactam-constrained peptide is a critical decision in drug design. While linear peptides offer simplicity in synthesis, they often fail in vivo due to poor stability.[4] Lactam cyclization is a powerful, field-proven strategy to confer drug-like properties on a peptide, enhancing its affinity, stability, and potential for cell penetration.[3][7] However, this strategy requires careful design, as the position and type of constraint are critical for success.[8] The experimental protocols outlined in this guide provide a robust framework for making an evidence-based comparison, enabling researchers to rationally design and advance the most promising peptide candidates.
References
- Vertex AI Search. (n.d.). Cyclic vs Linear Peptides: Key Differences.
- Muttenthaler, M., et al. (2021). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI.
- Shin, S. B., et al. (2018). Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids. PubMed.
- SB-PEPTIDE. (n.d.). Peptide cyclization.
- Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing.
- Kwon, Y. U., & Kodadek, T. (n.d.). Quantitative comparison of the relative cell permeability of cyclic and linear peptides.
- Houston, M. E., Jr., et al. (1996). Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects. PubMed.
- Qian, Z., et al. (n.d.). Understanding Cell Penetration of Cyclic Peptides. PMC - NIH.
- BenchChem. (n.d.). A Comparative Guide to the Bioactivity of Linear vs. Cyclic Leucylarginylproline.
- AltaBioscience. (n.d.). Peptide Cyclisation Methods.
- Beck, S., et al. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC.
- Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace.
- Request PDF. (n.d.). Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids.
- Tarrado-Castellarnau, M., et al. (n.d.). Three Methods for Peptide Cyclization Via Lactamization. PubMed.
- ResearchGate. (n.d.). Effects of cyclization on (a) binding affinity, (b) stability, and (c) membrane permeability.
- ACS Pharmacology & Translational Science. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Kasher, R., et al. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. PMC - NIH.
- ACS Publications. (2024). Structure–Activity Relationship Studies of the Peptide Antibiotic Clovibactin. The Journal of Organic Chemistry.
- ResearchGate. (2025). Cyclization Strategies in Peptide Derived Drug Design.
- MDPI. (n.d.). Bioactive Peptides: An Understanding from Current Screening Methodology.
- National Institutes of Health. (n.d.). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints.
- MDPI. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
- ResearchGate. (2025). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides.
- Chemical Society Reviews. (2024). Recent advances in peptide macrocyclization strategies. RSC Publishing.
- ResearchGate. (n.d.). Methods used to assess some biological activities of peptides and....
- Lee, A. C., et al. (2019). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. International Journal of Molecular Sciences, 20(10), 2383.
- ResearchGate. (2025). Constrained Peptides in Drug Discovery and Development.
- Biointerphases. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments.
- Infoscience. (n.d.). Cyclization of peptides with two chemical bridges affords large scaffold diversities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 4. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era [mdpi.com]
- 5. Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative comparison of the relative cell permeability of cyclic and linear peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structural Analysis Guide: X-ray Crystallography vs. Solution-State Methods for N-Fmoc-Freidinger’s Lactam Analogs
Executive Summary: The Structural Imperative
In the design of peptidomimetics, Freidinger’s lactams (conformationally constrained
While solution-state NMR is indispensable for dynamic analysis, it frequently fails to unambiguously resolve the absolute configuration (
This guide posits that Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative but the definitive validation step for N-Fmoc-Freidinger’s lactam analogs. We compare its performance against NMR and Computational Modeling, providing a self-validating protocol for crystallizing these hydrophobic scaffolds.
Comparative Performance Analysis
The following matrix objectively evaluates X-ray crystallography against its primary alternatives for this specific application.
Table 1: Methodological Comparison for N-Fmoc-Lactam Characterization
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR (NOESY/ROESY) | Computational Modeling (DFT) |
| Primary Output | Absolute Configuration ( | Solution Conformation, Dynamic Averaging | Predicted Low-Energy Conformers |
| Stereochemical Certainty | Definitive (>99.9%) . Direct visualization of chirality. | Inferred . Relies on coupling constants ( | Hypothetical . Depends on basis set accuracy. |
| Sample State | Solid State (requires single crystal). | Solution (CDCl | Virtual. |
| Throughput | Low to Medium (1–3 days/structure). | High (1–4 hours/sample). | High (minutes to hours). |
| Limitation | Crystal growth is the rate-limiting step. | Ambiguity in quaternary carbons; solvent effects may alter conformation. | Cannot prove synthesis success; only predicts stability. |
| Cost | High (instrumentation/synchrotron access). | Medium (instrument time).[1] | Low (CPU time). |
Critical Insight: The "Fmoc Advantage" in Crystallography
Unlike standard peptides which are often flexible and difficult to crystallize, N-Fmoc-Freidinger’s lactams possess a distinct crystallographic advantage. The fluorenyl (Fmoc) group is a large, planar, aromatic moiety that promotes lattice formation through strong
Technical Deep Dive: Structural Causality
The "Phase Problem" and Absolute Configuration
In drug development, distinguishing between the
SC-XRD solves this via anomalous scattering (if heavy atoms are present) or high-resolution direct methods (SHELXT/SHELXD). For N-Fmoc analogs, the electron-rich aromatic rings provide sufficient scattering power. By refining the Flack parameter , we can determine the absolute structure. A Flack parameter near 0.0 indicates the correct absolute configuration, while 1.0 indicates the inverted structure [2].
Conformational Locking
The biological potency of Freidinger’s lactams stems from their ability to restrict the
-
NMR: Observes a time-averaged ensemble of conformers.
-
X-ray: Captures the lowest-energy "locked" state.
-
Relevance: X-ray data allows precise measurement of the lactam ring pucker (envelope vs. twist), which directly correlates to the analog's ability to fit into a receptor binding pocket (e.g., GPCRs).
Validated Experimental Protocol
This protocol is designed to overcome the primary challenge: the high hydrophobicity of the Fmoc group.
Phase 1: Synthesis Quality Control (Self-Validation)
-
Pre-requisite: Purity >98% by RP-HPLC.
-
Solvent Check: Ensure total removal of DMF/Piperidine from the synthesis step. Residual DMF inhibits lattice formation.
-
Validation:
H-NMR must show a sharp singlet/doublet for the lactam methine proton; broad peaks indicate aggregation or rotamers that will hinder crystallization.
Phase 2: Crystallization via Slow Vapor Diffusion
-
Method: Sitting Drop or Hanging Drop Vapor Diffusion.
-
Target Concentration: 15–20 mg/mL.
Step-by-Step Workflow:
-
Dissolution: Dissolve the N-Fmoc-lactam in a minimal amount of a moderately polar solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) are superior to alcohols due to the Fmoc group's solubility profile.
-
Precipitant: Use a non-polar anti-solvent. Hexane or Diisopropyl Ether (IPE) .
-
Setup:
-
Reservoir: 500
L of 70:30 Hexane:DCM. -
Drop: Mix 2
L of protein solution + 1 L of reservoir solution.
-
-
Incubation: Store at 18°C. Avoid vibration.
-
Observation: Check for birefringence under polarized light after 24–72 hours.
Phase 3: Data Collection & Refinement
-
Cryoprotection: Flash-cool crystals in liquid nitrogen (
K). If using Hexane, use Paratone-N oil as a cryoprotectant to prevent ice ring formation. -
Beamline: Molybdenum (
) or Copper ( ) radiation. is preferred for purely organic molecules to maximize diffraction intensity. -
Refinement: Use anisotropic displacement parameters for non-hydrogen atoms.
Visualization of Workflows
Diagram 1: Structural Determination Workflow
This diagram illustrates the critical path from synthesis to validated structure, highlighting the decision points.
Caption: Figure 1. The "Crystal-First" workflow for validating peptidomimetic scaffolds. Note the QC loop before crystallization.
Diagram 2: Decision Matrix (X-ray vs. NMR)
When to deploy X-ray vs. NMR for these specific analogs.
Caption: Figure 2. Decision logic for selecting the analytical method based on stereochemical certainty requirements.
References
-
Freidinger, R. M., et al. (1980). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[2][3] The Journal of Organic Chemistry, 47(1), 104–109.
-
Parsons, S. (2021). "Determination of Absolute Configuration using X-ray Diffraction." Crystallography Reviews, 27(1), 20-28.
-
Valle, G., et al. (1989).[4] "Crystal-state structural analysis of two gamma-lactam-restricted analogs of Pro-Leu-Gly-NH2." International Journal of Peptide and Protein Research, 33(3), 181-190.[4]
-
Hirschi, J. S., et al. (2020). "Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived From Amino Acids." The Journal of Organic Chemistry, 85(5), 3320–3330.
-
Cruz, L. J., et al. (2006). "Solid-phase synthesis of N-Fmoc-protected amino-gamma-lactams." Journal of Combinatorial Chemistry, 8(3), 303-310.
Sources
- 1. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
- 2. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Freidinger Lactams Using Oxaziridines Derived from Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal-state structural analysis of two gamma-lactam-restricted analogs of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Stability Assessment of Freidinger's Lactam Peptidomimetics
Executive Summary
In the landscape of peptide drug discovery, the transition from a bioactive hit to a viable lead is often halted by rapid proteolytic degradation. Freidinger’s lactams—conformationally constrained
This guide provides a technical comparison of Freidinger’s lactams against linear and alternative constrained peptides. It details the specific metabolic stability advantages conferred by these structures and outlines the standardized in vitro protocols required to validate their performance in a drug discovery campaign.
The Stability Challenge: Conformational Locking
Native linear peptides possess high degrees of freedom, allowing them to adopt random coil conformations that are easily accessible to proteases (trypsin, chymotrypsin, and serum peptidases).
The Freidinger Solution: Introduced by Roger Freidinger at Merck (1980), these lactams cyclize the side chain of one amino acid to the nitrogen of the adjacent amide bond. This creates a covalent "brace" that:
-
Restricts
and Torsion Angles: Forces the backbone into a Type II -turn, a common bioactive recognition motif. -
Steric Shielding: The lactam ring physically blocks the active sites of proteolytic enzymes from accessing the scissile amide bond.
-
Reduces Entropy Penalty: Pre-organizing the molecule into its binding conformation improves potency while simultaneously enhancing metabolic half-life (
).
Structural Logic Diagram
The following diagram illustrates the transition from a vulnerable linear peptide to a stabilized Freidinger lactam.
Caption: Mechanism of stabilization. Cyclization restricts backbone flexibility, preventing protease access and extending half-life.
Comparative Analysis: Performance Benchmarks
The following table synthesizes experimental data comparing Freidinger’s lactams with native peptides and other common stabilization strategies. Data is derived from seminal studies on LHRH (Luteinizing Hormone-Releasing Hormone) analogs and general peptidomimetic trends.
| Feature | Native Linear Peptide | Freidinger Lactam (LHRH Analog) | N-Methylation | Macrocyclization (Head-to-Tail) |
| Primary Stability Mechanism | None (Baseline) | Backbone Constraint ( | Steric Hindrance | Global Rigidity |
| Liver Homogenate | ~5 minutes | ~47 minutes (approx.[1] 10x increase) | 15–30 minutes | > 60 minutes |
| Proteolytic Resistance | Low | High (Specific to backbone cleavage) | Moderate | Very High |
| Bioactive Conformation | Transient (Entropic cost) | Pre-organized (Type II | Variable | Pre-organized |
| Synthesis Complexity | Low (SPPS) | Medium (Requires specific building blocks) | Low | High |
| Key Limitation | Rapid clearance | Ring size sensitivity (5 vs 6 membered) | Loss of H-bond donor | Difficult optimization |
Expert Insight: While macrocyclization often yields the highest absolute stability, Freidinger lactams provide a unique advantage: they stabilize specific local secondary structures (turns) without requiring the global constraint of a macrocycle, allowing for easier fine-tuning of side-chain interactions.
Experimental Assessment Protocols
To validate the metabolic stability of a Freidinger lactam, you must assess both oxidative metabolism (CYP450) and proteolytic stability (peptidases).
Protocol A: Microsomal Stability Assay (Oxidative)
Purpose: To determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1 µM final concentration to ensure first-order kinetics).
Workflow:
-
Pre-incubation: Mix 30 µL HLM (final 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4) and Test Compound.[2][3] Incubate at 37°C for 5 min.
-
Initiation: Add 15 µL NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide or Propranolol).
-
Analysis: Centrifuge (4000 rpm, 20 min) to pellet proteins. Analyze supernatant via LC-MS/MS.
Protocol B: Plasma Stability Assay (Proteolytic)
Purpose: Critical for peptidomimetics. Assesses resistance to serum peptidases, the primary failure mode for peptides.
Workflow:
-
Preparation: Thaw frozen plasma (Human/Rat) at 37°C. Centrifuge to remove debris.
-
Spiking: Spike test compound into plasma to a final concentration of 1 µM. (Keep DMSO < 1%).
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Time Points: Harvest samples at
minutes. -
Extraction: Precipitate proteins using 3:1 volume of ice-cold Methanol/ACN with Internal Standard.
-
Calculation: Plot ln(% Remaining) vs. time. The slope
determines half-life: .
Assay Logic Diagram
The following diagram details the decision tree and workflow for validating the lactam's stability.
Caption: Dual-stream validation workflow assessing both oxidative clearance (microsomes) and enzymatic hydrolysis (plasma).
References
-
Freidinger, R. M., Veber, D. F., et al. (1980).[4] Bioactive Conformation of Luteinizing Hormone-Releasing Hormone: Evidence from a Conformationally Constrained Analog.[4] Science, 210(4470), 656–658.
-
Freidinger, R. M. (2003). Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553–5566.
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: Chapter 24 - Metabolic Stability. ScienceDirect.
-
Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization.[5] Current Pharmaceutical Design.
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Structural characterization of a β-turn mimic within a protein–protein interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparative Guide: Freidinger’s Lactam vs. Hydrocarbon Stapled Peptides
Executive Summary
In the landscape of peptidomimetics, two technologies stand out for their ability to overcome the "peptide paradox" (high potency/selectivity but poor stability/permeability): Freidinger’s Lactams and Hydrocarbon Stapled Peptides .
While both methods utilize cyclization to restrict conformational entropy, they solve fundamentally different structural problems. Freidinger’s Lactams are best deployed to lock local
This guide provides a rigorous technical comparison, experimental protocols, and a decision framework to select the appropriate technology for your target.
Mechanistic Foundations
Freidinger’s Lactam: The -Turn Enforcer
Named after Roger Freidinger’s seminal work at Merck (1980), this technology introduces a lactam ring—typically between the
-
Mechanism: The covalent lactam bridge forces the peptide backbone into a Type II
-turn (or sometimes -turn). -
Structural Impact: It creates a "kink" in the chain, reducing the entropic penalty of binding to receptors that recognize turn motifs (e.g., LHRH receptors, Somatostatin receptors).
-
Key Limitation: While it improves proteolytic stability, the lactam bond itself is polar. Unlike hydrocarbon staples, Freidinger lactams do not inherently drive cell permeability unless the sequence itself is CPP-like (Cell Penetrating Peptide).
Hydrocarbon Stapled Peptides: The -Helix Locker
Popularized by Verdine and Walensky (2000s), this method uses Ring-Closing Metathesis (RCM) to link non-natural amino acids bearing olefinic side chains.
-
Mechanism: A carbon-carbon double bond "staple" locks the peptide into an
-helical conformation. Common spacings are (one turn) or (two turns). -
Structural Impact: The staple reinforces the hydrogen-bonding network of the helix and buries the amide backbone.
-
Key Advantage: The lipophilic hydrocarbon bridge significantly enhances cellular uptake (via pinocytosis/endocytosis) and creates a "shield" against proteases.
Comparative Performance Analysis
The following data summarizes typical performance metrics observed in lead optimization campaigns.
| Feature | Freidinger’s Lactam | Hydrocarbon Stapled Peptide |
| Primary Structural Target | ||
| Target Class | GPCRs, Extracellular Receptors, Enzymes | Intracellular PPIs (e.g., BCL-2, p53/MDM2) |
| Cell Permeability | Low to Moderate (Sequence dependent) | High (Staple-driven active uptake) |
| Proteolytic Stability | High ( | Very High ( |
| Synthetic Complexity | Moderate (Orthogonal protection required) | High (Requires RCM & non-natural AAs) |
| Solubility | Good (Retains polarity) | Moderate (Hydrophobic staple can cause aggregation) |
Experimental Workflows
Protocol A: Synthesis of Freidinger Lactams (Solid-Phase)
Focus: Creating a side-chain to N-terminus lactam (e.g., Asp-Lys mimic or similar).
Reagents:
-
Resin: Rink Amide MBHA
-
Coupling Agents: HATU/DIEA
-
Orthogonal Protection: Allyl/Alloc (for the lactam residues)
Step-by-Step Methodology:
-
Sequence Assembly: Synthesize the linear peptide using standard Fmoc SPPS. For the residues involved in the lactam (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH), use Allyl-based side-chain protection.
-
Orthogonal Deprotection:
-
Wash resin with DCM (3x).[2]
-
Add
(0.1 eq) and Phenylsilane (10 eq) in DCM. Shake for 30 mins under Argon. -
Why: This selectively removes the Allyl/Alloc groups without disturbing the Fmoc or tBu protecting groups, exposing only the amine and carboxylic acid needed for cyclization.
-
-
Cyclization (Lactamization):
-
Wash resin with DMF (5x) and 0.5% DIEA/DMF (to neutralize).
-
Add PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF. Shake for 4-16 hours.
-
Validation: Perform a Kaiser test. It should be negative (colorless) indicating the free amine has reacted.
-
-
Final Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) to cleave from resin and remove remaining protecting groups.
Protocol B: Synthesis of Stapled Peptides (Ring-Closing Metathesis)
Focus:
Reagents:
-
Non-natural AAs: Fmoc-S5-OH and Fmoc-S5-OH (for
). -
Catalyst: Grubbs I or II (First or Second Generation).
-
Solvent: 1,2-Dichloroethane (DCE) (degassed).
Step-by-Step Methodology:
-
Incorporation of Olefins: Couple the
-methyl, -alkenyl amino acids (S5) at positions and . Use extended coupling times (2x 1 hour) and stronger activation (HATU) due to steric hindrance at the quaternary carbon. -
Ring-Closing Metathesis (RCM):
-
Critical Step: Perform RCM on-resin before final cleavage.
-
Wash resin with degassed DCE (3x).
-
Add Grubbs I Catalyst (10 mol%) in degassed DCE (approx 10 mM concentration).
-
React for 2 hours at room temperature (or 40°C for difficult sequences).
-
Drain and repeat catalyst addition (Double Metathesis is recommended to ensure >95% conversion).
-
Why: The RCM reaction is reversible and sensitive to oxygen. Degassing is non-negotiable.
-
-
Cleanup: Wash with DCE, then DMF, then MeOH to remove Ruthenium traces.
-
Cleavage/Purification: Standard TFA cleavage. The hydrocarbon staple survives acid treatment.
Visualizations
Diagram 1: Technology Selection Decision Tree
This logic flow guides the selection between Lactam and Stapling based on structural biology data.
Caption: Decision matrix for selecting between Freidinger Lactams and Stapled Peptides based on target location and topology.
Diagram 2: Synthetic Pathway Comparison
Contrasting the chemical workflows for both modifications.
Caption: Comparative synthetic workflows showing the divergence in reagents (Palladium vs. Ruthenium) and precursors.
References
-
Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980).[3] Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog.[3][4] Science, 210(4470), 656-658.
-
Schafmeister, C. E., Po, J., & Verdine, G. L. (2000).[2] An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides.[5] Journal of the American Chemical Society, 122(24), 5891-5892.
-
Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466-1470.
-
Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon stapled peptides as modulators of protein–protein interactions.[6][7][8] ACS Chemical Biology, 10(6), 1362-1375.
-
Perdih, A., & Kikelj, D. (2006). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics.[4][9][10] Current Medicinal Chemistry, 13(13), 1525-1556.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. (2006) | Andrej Perdih | 57 Citations [scispace.com]
- 4. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Cell Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel route to synthesize Freidinger lactams by micowave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
N-Fmoc-Freidinger's lactam proper disposal procedures
Operational Guide: Safe Disposal of N-Fmoc-Freidinger's Lactam
Executive Summary & Chemical Profile
N-Fmoc-Freidinger’s lactam (typically (3S)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-oxo-1-pyrrolidineacetic acid or similar bicyclic derivatives) is a conformationally constrained peptidomimetic building block.[1] Unlike standard amino acids, the lactam ring restricts backbone flexibility, often increasing metabolic stability and biological potency.
Why Proper Disposal Matters: As a Senior Application Scientist, I emphasize that disposal protocols for this compound must address two distinct risks:
-
Environmental Persistence: The fluorenylmethyloxycarbonyl (Fmoc) group is a large polycyclic aromatic hydrocarbon (PAH) derivative. Improper disposal can lead to persistent organic pollutants in water tables.
-
Biological Activity: As a peptidomimetic, this compound is designed to mimic bioactive peptides. Even in waste form, it should be treated as a Potentially Bioactive Compound (PBAC) to prevent unintended ecological effects.
Hazard Identification & Segregation Logic
Before initiating disposal, you must characterize the waste stream. The disposal pathway is dictated by the matrix (solid vs. solution) rather than the lactam itself, which is generally stable.
| Component | Hazard Class | Primary Disposal Concern |
| Fmoc Moiety | Irritant / PAH Precursor | Requires high-temperature incineration to prevent PAH release.[1] |
| Lactam Ring | Bioactive Scaffold | Metabolic stability means it resists standard biodegradation; incineration is mandatory.[1] |
| Residual Solvents | DCM (Halogenated) DMF (Non-Halogenated) | DCM: Must be segregated to prevent dioxin formation during low-temp incineration.[1] DMF: Hepatotoxic; requires specific organic waste streams. |
Operational Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired reagent, weighing boats, contaminated gloves, and failed solid-phase synthesis resin.[1]
-
Containment: Collect solids in a chemically resistant, wide-mouth jar (HDPE or Amber Glass).
-
Scientist's Note: Do not use standard trash bags. The sharp edges of crystallized Fmoc-lactams can micro-perforate standard polyethylene, leading to dust leakage.
-
-
Labeling: Label as "Hazardous Waste - Solid Organic." Explicitly list "N-Fmoc-Freidinger's Lactam" to alert EHS personnel to the peptidomimetic nature.
-
Destruction Method: High-Temperature Incineration.
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable to: Filtrates from SPPS (Solid Phase Peptide Synthesis) or recrystallization mother liquors.[1]
CRITICAL DECISION POINT: You must segregate based on the solvent used.
Protocol 1: Halogenated Solvent Stream (e.g., Dichloromethane/DCM) [1]
-
Context: Often used during the coupling or washing steps.[7]
-
Action: Pour into the "Halogenated Organic Waste" carboy.
-
Why? Halogenated waste is treated differently (often fuel blending or specific scrubbers) to prevent the formation of acidic gases (HCl) and dioxins during combustion.
Protocol 2: Non-Halogenated Solvent Stream (e.g., DMF, DMSO) [1]
-
Context: Used during the Fmoc deprotection step (with Piperidine) or general solvation.
-
Action: Pour into the "Non-Halogenated Organic Waste" carboy.
-
Safety Check: Ensure the pH is neutral or slightly alkaline. If the waste contains high concentrations of Piperidine (base), do not mix with acidic waste streams to avoid exothermic runaway.
Visualization: Decision Logic & Workflow
The following diagram outlines the logical flow for segregating N-Fmoc-Freidinger's lactam waste.
Caption: Figure 1. Decision matrix for the segregation of N-Fmoc-Freidinger's lactam waste streams to ensure regulatory compliance and safety.
Regulatory Compliance & Waste Codes (RCRA)
While N-Fmoc-Freidinger's lactam is not explicitly listed on the EPA "P-List" or "U-List," the waste mixture often triggers regulation due to solvents.[1]
| Waste Characteristic | RCRA Code | Trigger Condition |
| Ignitability | D001 | If the waste solution has a flash point < 60°C (common with MeOH/Acetonitrile mixtures).[1] |
| Halogenated Solvents | F001 / F002 | If the lactam is dissolved in Methylene Chloride (DCM) or other spent halogenated solvents.[1] |
| Toxicity (Characteristic) | D004 - D043 | Only applicable if the synthesis involved heavy metal catalysts (rare for this specific lactam).[1] |
| Non-Regulated | N/A | Pure solid lactam is often classified as "Non-RCRA Regulated Chemical Waste" but must still be incinerated due to EHS best practices.[1] |
Decontamination of Glassware
Do not wash glassware containing residual Fmoc-lactam directly in the sink. The lipophilic nature of the Fmoc group causes it to adhere to plumbing, creating long-term contamination.
-
Rinse 1: Rinse glassware with a small volume of Acetone or DCM .
-
Disposal: Collect this rinseate into the appropriate liquid waste container (see Section 3).
-
Wash: Only after the organic residue is removed should the glassware be washed with soap and water.
References
-
United States Environmental Protection Agency (EPA). (2022). Management of Pharmaceutical Hazardous Waste.[8] Retrieved from [Link][1]
-
Isidro-Llobet, A., et al. (2019).[1] Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.[5] Journal of Organic Chemistry. Retrieved from [Link][1]
-
Princeton University EHS. (2024). Laboratory Waste Disposal Guide: Ethidium Bromide and Organic Chemicals. Retrieved from [Link][1]
-
Freidinger, R. M., et al. (1980). Bioactive Conformation of Luteinizing Hormone-Releasing Hormone: Evidence from a Conformationally Constrained Analog. Science.[7] (Foundational text on the lactam's biological significance). Retrieved from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. agilent.com [agilent.com]
- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Download [lf-public.deq.utah.gov:443]
Personal Protective Equipment (PPE) & Handling Guide: N-Fmoc-Freidinger's Lactam
Executive Summary
N-Fmoc-Freidinger’s Lactam (typically (3S)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-oxo-1-piperidineacetic acid or related Agl-bridged dipeptide mimics) represents a high-value, conformationally constrained peptidomimetic scaffold. While the solid compound generally presents as a Class 2 Irritant (Skin/Eye/Respiratory), the critical safety vector lies in the solvent systems required for its solvation and coupling (DMF, DCM) and the potential for sensitization common to lactam-based intermediates.
This guide prioritizes Barrier Integrity and Cross-Contamination Control . We move beyond generic "safety gear" to a protocol that protects both the operator from bioactive exposure and the chiral purity of the lactam from environmental hydrolysis.
Part 1: Hazard Profile & PPE Selection Logic (The Science)
The Compound: Sensitization & Hydrolysis
Freidinger’s lactams are cyclic amides. Unlike standard amino acids, the constrained lactam ring mimics a fixed peptide bond geometry (Type II’
-
Toxicology: Like many peptide intermediates, it should be treated as a potential sensitizer . Inhalation of fine dust during weighing can trigger immune responses.
-
Reactivity: The N-Fmoc group is base-labile. Exposure to amine vapors (e.g., piperidine fumes from a neighboring waste bin) will cause premature deprotection. The lactam ring itself is susceptible to hydrolysis in the presence of strong acids or bases and moisture.
The Solvent Vector (The Real Danger)
You rarely handle the lactam in isolation. It is almost immediately dissolved. Your PPE must resist the carrier, not just the solute.
-
DMF (N,N-Dimethylformamide): Used for solvation.[1] Reprotoxic (May damage the unborn child). Readily permeates standard latex.
-
DCM (Dichloromethane): Used for transfers/coupling. Carcinogen. Permeates nitrile gloves in <4 minutes.
Part 2: Comprehensive PPE Matrix
Glove Permeation & Selection
Standard laboratory nitrile gloves are insufficient for DCM handling.
| Task Phase | Primary Solvent | Recommended Glove System | Breakthrough Time | Rationale |
| Weighing (Solid) | None (Dry) | Nitrile (Single) , 4-5 mil | N/A | Protection against dust contact; tactile sensitivity for micro-weighing. |
| Solvation | DMF | Nitrile (Double) or Extended Cuff Nitrile | >480 min (DMF) | DMF permeates latex; Nitrile offers excellent resistance. Double gloving allows outer layer removal if splashed. |
| Coupling/Transfer | DCM / DMF | Silver Shield (Laminate) or Double Nitrile (Change every 15 min) | DCM: <4 min (Nitrile) vs >4h (Laminate) | CRITICAL: DCM breaks through nitrile almost instantly. For prolonged DCM use, laminate liners are mandatory. |
| Deprotection | Piperidine | Nitrile (Double) | Good | Piperidine is corrosive and toxic; nitrile provides adequate barrier. |
Respiratory & Ocular Protection[2][3]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the splash risk of DMF/DCM mixtures which can cause severe corneal damage.
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Powder): If weighing outside a hood (not recommended), use an N95 (particulate) or P100 respirator. For solvent spills, a half-face respirator with Organic Vapor (OV) cartridges is required.
-
Part 3: Operational Handling Protocol
Workflow Visualization
The following diagram outlines the decision logic for handling the lactam, emphasizing the transition from solid to liquid phase risks.
Figure 1: Operational workflow emphasizing glove material changes based on solvent introduction.
Detailed Procedures
Step 1: Weighing (The Static Hazard)
Fmoc-protected intermediates are often fluffy, electrostatic powders.
-
Engineering Control: Weigh inside a fume hood or a powder containment enclosure.
-
Static Control: Use an anti-static gun or polonium strip if the powder "flies." Why? Loss of mass = loss of stoichiometry in coupling.
-
PPE: Single Nitrile gloves + Lab Coat + Goggles.
Step 2: Solvation (The Permeation Hazard)
-
Solvent: Typically DMF or NMP.
-
Action: Dissolve the lactam immediately after weighing to minimize hydrolysis risk.
-
PPE Change: Inspect gloves. If any powder residue is present, change gloves before handling solvent bottles to prevent cross-contamination of the bulk solvent stock.
Step 3: Coupling (The Reaction)
-
Reagents: Often involves HBTU/HATU and DIPEA.
-
DCM Warning: If using DCM (common for resin swelling or specific couplings), do not trust nitrile gloves for immersion. If a splash occurs on nitrile gloves while holding a DCM flask, remove the glove immediately and wash hands.
Part 4: Waste Management & Disposal[4][5]
Disposal of Freidinger's lactam waste is complicated by the mixture of biological activity (the lactam) and chemical toxicity (the solvents).
Disposal Decision Tree
Figure 2: Waste segregation logic. Note: Never mix DCM waste with general organic waste if incineration protocols differ.
Specific Disposal Protocols
-
Solid Waste (Contaminated PPE/Weighing Boats): Dispose of as hazardous solid waste. Label as "Contaminated with Fmoc-Peptidomimetic/Irritant."
-
Liquid Waste (Mother Liquors):
-
Halogenated: If DCM was used, segregate into the Halogenated waste stream.
-
Non-Halogenated: DMF/Piperidine mixtures go here.[2] Caution: Ensure this waste stream is not mixed with strong oxidizers (e.g., nitric acid waste), as DMF can react violently.
-
-
Quenching: If the lactam is in a reactive activated ester form (e.g., mixed with HATU), quench with a small amount of water or methanol before sealing the waste container to prevent pressure buildup.
References
-
PubChem. (n.d.). Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Safety Data. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Methylene Chloride Hazards.[3][4] United States Department of Labor. Retrieved from [Link]
-
Freidinger, R. M., et al. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science.[5] (Foundational context for the lactam structure). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
